Orteronel
Description
This compound has been investigated for the treatment of Prostate Cancer.
This compound is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
non-steroidal 17,20-lyase inhibitor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566939-85-3, 426219-23-0 | |
| Record name | Orteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orteronel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orteronel's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrated potent inhibition of androgen synthesis, particularly through its greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile offered the potential for reducing androgen levels with a lower impact on cortisol production compared to less selective inhibitors. Preclinical studies confirmed its ability to suppress androgen levels and inhibit the growth of androgen-dependent tissues.[1][2]
Clinical trials in patients with metastatic prostate cancer showed that this compound could effectively reduce prostate-specific antigen (PSA) levels and prolong radiographic progression-free survival.[3] However, Phase III clinical trials ultimately failed to demonstrate a statistically significant improvement in overall survival, leading to the discontinuation of its development for prostate cancer.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CYP17A1
This compound's primary mechanism of action is the inhibition of Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme essential for the production of androgens in the testes, adrenal glands, and within the prostate tumor microenvironment.[1][2][4] CYP17A1 catalyzes two key reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone to their 17α-hydroxylated precursors.
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are direct precursors to testosterone.[4]
This compound is a more potent inhibitor of the 17,20-lyase activity compared to the 17α-hydroxylase activity.[1] This selectivity is significant because the 17α-hydroxylase activity is also required for cortisol synthesis. By preferentially inhibiting 17,20-lyase, this compound was designed to suppress androgen production while having a lesser effect on cortisol levels, potentially reducing the need for concomitant corticosteroid administration to prevent adrenal insufficiency.[5]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's potency, selectivity, and clinical efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay Type | IC50 / Value | Reference |
| 17,20-lyase Inhibition | Human | Cell-free enzyme assay | 38 nM | [6] |
| Human | Microsomes expressing CYP isoforms | 19 nM | [6] | |
| Monkey | Microsomes expressing CYP isoforms | 27 nM | [6] | |
| Rat | Cell-free enzyme assay | 54 nM | [6] | |
| 17α-hydroxylase Inhibition | Monkey | Microsomes expressing CYP isoforms | 38 nM | [6] |
| Selectivity (17,20-lyase vs. 17α-hydroxylase) | Human | Cell-free enzyme assay | 5.4-fold more potent for 17,20-lyase | [7] |
| DHEA Production Inhibition | Human (H295R cells) | Cell-based assay | 37 nM | [6] |
| Monkey (adrenal cells) | ACTH-stimulated | 110 nM | [6] | |
| Androstenedione Production Inhibition | Monkey (adrenal cells) | ACTH-stimulated | 130 nM | [6] |
| Selectivity (DHEA vs. Cortisol Production) | Human (H295R cells) | Cell-based assay | 27-fold more potent for DHEA | [1] |
Table 2: Summary of Key Clinical Trial Results for this compound in Prostate Cancer
| Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC), chemotherapy-naïve | This compound (100-600 mg BID) ± prednisone | ≥50% PSA decline in 65% of evaluable Phase I patients at 12 weeks. Substantial reductions in testosterone and DHEA-S. | [8] |
| Phase II | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | This compound (300 mg BID) without steroids | PSA decline of >30% in 35 of 38 evaluable patients. Median time to PSA progression: 13.8 months. | [5] |
| Phase III (ELM-PC 5) | mCRPC, post-docetaxel | This compound + prednisone vs. placebo + prednisone | Did not meet primary endpoint of improved overall survival (17.0 vs. 15.2 months, p=0.1898). | [1] |
| Phase II (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | This compound + ADT vs. bicalutamide + ADT | Improved progression-free survival (47.6 vs. 23.0 months) but not overall survival (81.1 vs. 70.2 months). | [9] |
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of CYP17A1.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing purified human CYP17A1 (e.g., 0.04 µM), NADPH-P450 reductase (e.g., 2 µM), and cytochrome b5 (e.g., 0.5 µM).[10]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as progesterone (e.g., 10 µM).[10]
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or organic solvent).
-
Product Quantification: The reaction products (e.g., 17α-hydroxyprogesterone and androstenedione) are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of CYP17A1 activity (IC50) is calculated from the dose-response curve.
Cell-Based Steroidogenesis Assay (NCI-H295R Cells)
This assay evaluates the effect of this compound on androgen and cortisol production in a cellular context that mimics adrenal steroidogenesis. The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for this purpose as it expresses the key enzymes of the steroidogenesis pathway.
Methodology:
-
Cell Culture: NCI-H295R cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Steroid Quantification: The levels of DHEA and cortisol in the supernatant are quantified using sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescence Immunoassay (CLIA).
-
Data Analysis: The reduction in DHEA and cortisol levels in response to this compound treatment is calculated and used to determine the IC50 for the inhibition of their production.
Measurement of Intracellular Androgens in Prostate Cancer Cells (LNCaP Cells)
This assay assesses the impact of this compound on the levels of androgens within prostate cancer cells, providing a direct measure of its effect in the target tissue. The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line commonly used for such studies.
Methodology:
-
Cell Culture: LNCaP cells are cultured under standard conditions.
-
Treatment: The cells are treated with this compound at various concentrations for a defined period.
-
Cell Lysis and Steroid Extraction: After treatment, the cells are harvested, and intracellular steroids are extracted using an appropriate organic solvent.
-
Quantification by LC-MS/MS: The levels of intracellular androgens (e.g., testosterone, dihydrotestosterone) in the cell extracts are quantified using a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The dose-dependent reduction in intracellular androgen levels following this compound treatment is determined.
References
- 1. Preclinical assessment of this compound(®), a CYP17A1 enzyme inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, efficacy, and pharmacodynamics of the investigational agent this compound (TAK-700) in metastatic castration-resistant prostate cancer (mCRPC): Updated data from a phase I/II study. - ASCO [asco.org]
- 10. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-700 (Orteronel): A Profile of Selective CYP17A1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-700, also known as orteronel, is a non-steroidal, oral, and reversible inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of prostate cancer, TAK-700 exhibits a notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][3] This selective inhibition is of significant interest as it offers the potential to suppress androgen production, a key driver of prostate cancer growth, while potentially mitigating side effects associated with broader inhibition of steroidogenesis.[3] This technical guide provides a comprehensive overview of the CYP17A1 inhibition selectivity of TAK-700, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Selectivity
CYP17A1 is a dual-function enzyme that catalyzes two key reactions in the steroidogenesis pathway: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[4][5] While both activities are crucial for androgen synthesis, the 17α-hydroxylase activity is also essential for the production of cortisol.[3] Inhibition of both activities, as seen with some other CYP17A1 inhibitors like abiraterone acetate, can lead to a compensatory increase in adrenocorticotropic hormone (ACTH), resulting in mineralocorticoid excess and the need for concurrent corticosteroid administration.[3]
TAK-700's mechanism of action is characterized by its greater potency in inhibiting the 17,20-lyase activity compared to the 17α-hydroxylase activity.[1][3] This selectivity is attributed to its chemical structure and how it interacts with the active site of the CYP17A1 enzyme.[6] Preclinical studies have demonstrated a significant fold-selectivity for 17,20-lyase inhibition, which translates to a more targeted suppression of androgen synthesis.[1]
Quantitative Data on Inhibition Selectivity
The following table summarizes the in vitro inhibitory activity of TAK-700 (this compound) against CYP17A1 and other cytochrome P450 enzymes. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), clearly illustrate the selectivity of TAK-700.
| Enzyme/Activity | Species | IC50 (nM) | Reference |
| CYP17A1 (17,20-lyase) | Human | 38 | [7] |
| Human | 19 | [7] | |
| Human | 140 | [8] | |
| Monkey | 27 | [7][8] | |
| CYP17A1 (17α-hydroxylase) | Monkey | 38 | [7] |
| DHEA Production | Human (H295R cells) | 37 | [7] |
| Monkey (adrenal cells) | 110 | [7] | |
| Androstenedione Production | Monkey (adrenal cells) | 130 | [7] |
| Cortisol Production | Monkey (adrenal cells) | 310 | [8] |
| Aldosterone Production | Monkey (adrenal cells) | 4,400 | [8] |
| CYP11B1 (11β-hydroxylase) | Monkey | >10,000 | [8] |
| CYP3A4 | Human | >10,000 | [9] |
| Other CYPs (drug-metabolizing) | Human | >10,000 | [8] |
Note: IC50 values can vary between different experimental setups and enzyme preparations.
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the specific inhibitory action of TAK-700 on the 17,20-lyase step.
Experimental Protocols
The determination of TAK-700's inhibitory potency and selectivity involves a series of in vitro assays. While specific laboratory protocols may vary, the fundamental methodologies are outlined below.
Recombinant CYP17A1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of TAK-700 on the two activities of purified, recombinant human CYP17A1.
-
Enzyme Source: Microsomes from insect or yeast cells engineered to express human CYP17A1.
-
Substrates:
-
17α-hydroxylase activity: Radiolabeled ([14C]) progesterone is commonly used.
-
17,20-lyase activity: Radiolabeled ([3H]) 17α-hydroxypregnenolone is the preferred substrate.
-
-
Incubation:
-
The recombinant enzyme is pre-incubated with a range of TAK-700 concentrations in a suitable buffer system (e.g., potassium phosphate buffer, pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
Incubation is carried out at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
-
Product Separation and Detection:
-
The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate).
-
The steroids (substrate and product) are extracted into the organic phase.
-
The extract is concentrated and the steroids are separated using thin-layer chromatography (TLC).
-
The radioactivity of the substrate and product spots is quantified using a bio-image analyzer or by scintillation counting.
-
-
Data Analysis: The percentage of substrate conversion to product at each TAK-700 concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Steroidogenesis Assay
This assay assesses the effect of TAK-700 on steroid production in a more physiologically relevant context using a human adrenal cell line.
-
Cell Line: The H295R human adrenocortical carcinoma cell line is widely used as it expresses most of the key enzymes required for steroidogenesis.
-
Experimental Procedure:
-
H295R cells are cultured in appropriate media.
-
The cells are then treated with various concentrations of TAK-700 in the presence of a stimulant such as forskolin or angiotensin II to induce steroid production.
-
After a defined incubation period (e.g., 24-48 hours), the culture medium is collected.
-
-
Steroid Quantification: The concentrations of key steroids in the culture medium, such as DHEA, androstenedione, cortisol, and aldosterone, are measured using specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The IC50 values for the inhibition of the production of each steroid are calculated from the dose-response curves.
Selectivity Profiling against Other CYP Enzymes
To determine the selectivity of TAK-700, its inhibitory activity is tested against a panel of other major human cytochrome P450 enzymes involved in drug metabolism.
-
Enzyme Source: Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Methodology: Standard in vitro CYP inhibition assays are performed using specific probe substrates and their corresponding metabolites for each CYP isoform. The formation of the metabolite is monitored, typically by LC-MS/MS, in the presence of varying concentrations of TAK-700.
-
Data Analysis: The IC50 values for each CYP isoform are determined to assess the selectivity of TAK-700.
Experimental Workflow
The following diagram provides a generalized workflow for assessing the in vitro inhibition of CYP17A1 by a test compound like TAK-700.
Conclusion
TAK-700 (this compound) is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. This selectivity, demonstrated through a variety of in vitro assays, allows for the targeted suppression of androgen synthesis while having a lesser impact on cortisol production. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel CYP17A1 inhibitors. The data and pathways presented underscore the potential of selective 17,20-lyase inhibition as a therapeutic strategy in androgen-dependent diseases. Although TAK-700's clinical development for prostate cancer was discontinued after Phase III trials did not meet their primary endpoint for overall survival, the compound remains an important tool for research into the intricacies of steroidogenesis and the development of next-generation hormonal therapies.[10][11]
References
- 1. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17α-Hydroxylase/17,20-Lyase Deficiency in 46,XY: Our Experience and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
The Structure-Activity Relationship of Orteronel (TAK-700): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed by Takeda Pharmaceutical Company, this compound was investigated for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves the inhibition of androgen production in the testes, adrenal glands, and prostate tumor tissue, thereby depriving cancer cells of the hormones necessary for their growth and proliferation.[3][4] Notably, this compound exhibits greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2][5][6] This selectivity was hypothesized to reduce the mineralocorticoid excess seen with less selective inhibitors, potentially obviating the need for co-administration of corticosteroids.[2] Despite showing promise in early trials by reducing Prostate-Specific Antigen (PSA) levels and demonstrating anti-tumor activity, this compound's development was ultimately halted as it did not meet the primary endpoint of improved overall survival in Phase III clinical trials.[2][3][7] This guide provides an in-depth technical overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its evaluation.
Mechanism of Action: Selective Inhibition of Androgen Synthesis
This compound exerts its therapeutic effect by targeting CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the production of androgens such as testosterone.[1][3] CYP17A1 catalyzes two sequential reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These products are precursors to testosterone. By inhibiting the 17,20-lyase activity more potently than the 17α-hydroxylase activity, this compound aims to selectively block androgen synthesis while minimizing the disruption of cortisol production, a pathway reliant on 17α-hydroxylase.[2][5]
Below is a diagram illustrating the androgen synthesis pathway and the point of intervention by this compound.
Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.
Structure-Activity Relationship (SAR) of this compound
The discovery of this compound originated from a screening of compounds that led to the identification of a naphthylmethylimidazole derivative as a 17,20-lyase inhibitor.[8] Subsequent optimization of this lead compound, guided by SAR studies and molecular modeling, resulted in the synthesis of this compound ((+)-3c) as a potent and selective inhibitor.[8]
The core scaffold of this compound consists of a naphthalene ring linked to a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole moiety. Key structural features contributing to its activity and selectivity include:
-
Naphthylmethylimidazole Core: This forms the fundamental structure for binding to the active site of CYP17A1.
-
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole Ring: The specific stereochemistry of this fused imidazole ring system is crucial for potent inhibition. The (+)-enantiomer of this compound was found to be the more active isomer.[8]
-
N-methylcarboxamide Group: This substituent on the naphthalene ring plays a significant role in the compound's potency and pharmacokinetic properties.
The SAR can be summarized in the following logical relationship diagram:
Caption: The logical progression of this compound's discovery through SAR studies.
Quantitative Data
The inhibitory activity of this compound and its enantiomers against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1 has been quantified in various studies. The following table summarizes key in vitro potency data.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (17α-hydroxylase/17,20-lyase) | Reference |
| This compound (TAK-700) | Human CYP17A1 17,20-lyase | Recombinant enzyme | 38 | 5.4-fold | [2][9] |
| Human CYP17A1 17α-hydroxylase | Recombinant enzyme | 205 | [2] | ||
| (S)-Orteronel | Human CYP17A1 17,20-lyase | Recombinant enzyme | 40 (Kd) | - | |
| (R)-Orteronel | Human CYP17A1 17,20-lyase | Recombinant enzyme | 56 (Kd) | - |
Clinical trial data for this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) are summarized below.
| Clinical Trial Phase | Patient Population | Treatment | Key Efficacy Endpoint | Result | Reference |
| Phase III (ELM-PC 5) | mCRPC post-docetaxel | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival (OS) | Did not meet primary endpoint | [3][7] |
| Radiographic Progression-Free Survival (rPFS) | Median 8.3 vs 5.7 months (HR 0.760, p < 0.001) | [7] | |||
| PSA50 Rate | 25% vs 10% (p < 0.001) | [7] | |||
| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer | This compound + ADT vs. Bicalutamide + ADT | Overall Survival (OS) | Did not meet primary endpoint | [6] |
| Progression-Free Survival (PFS) | Median 47.6 vs 23.0 months (HR 0.58, p < 0.001) | [6] |
Experimental Protocols
The determination of the inhibitory activity of this compound on CYP17A1 is a critical aspect of its characterization. Below is a detailed methodology for a typical in vitro CYP17A1 inhibition assay using recombinant human enzyme and radiolabeled substrates.
In Vitro CYP17A1 Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human CYP17A1 enzyme
-
Recombinant human cytochrome P450 reductase (POR)
-
Cytochrome b5
-
[¹⁴C]-Progesterone (for 17α-hydroxylase activity)
-
[³H]-17α-hydroxypregnenolone (for 17,20-lyase activity)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane)
2. Enzyme Reconstitution:
-
Prepare a reconstitution mixture containing recombinant human CYP17A1, POR, and cytochrome b5 in a specific molar ratio (e.g., 1:2:1) in potassium phosphate buffer.
-
Incubate the mixture on ice for a specified period to allow for the formation of a functional enzyme complex.
3. Inhibition Assay Procedure:
-
In a reaction vessel, combine the reconstituted enzyme complex with the NADPH regenerating system and the test inhibitor (this compound) at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([¹⁴C]-Progesterone for hydroxylase activity or [³H]-17α-hydroxypregnenolone for lyase activity).
-
Incubate the reaction at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., a mixture of organic solvents).
4. Product Extraction and Analysis:
-
Extract the steroids from the reaction mixture using an appropriate organic solvent.
-
Evaporate the organic solvent to dryness.
-
Resuspend the residue in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate the substrate from the product.
-
Visualize the radioactive spots using a phosphorimager or by scraping the corresponding sections of the TLC plate and performing liquid scintillation counting.
5. Data Analysis:
-
Quantify the amount of product formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for this experimental protocol.
Caption: A stepwise workflow for determining the in vitro inhibition of CYP17A1.
Conclusion
This compound (TAK-700) represents a significant effort in the development of selective, non-steroidal inhibitors of CYP17A1 for the treatment of prostate cancer. Its design was based on a clear structure-activity relationship, leading to a compound with high potency and selectivity for the 17,20-lyase activity of the enzyme. While this compound demonstrated biological activity in clinical trials, it ultimately did not achieve the primary endpoint of extending overall survival in patients with advanced prostate cancer. The detailed understanding of its SAR, mechanism of action, and the experimental methodologies used in its evaluation, as outlined in this guide, provides valuable insights for the ongoing research and development of novel therapeutics targeting the androgen synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. takeda.com [takeda.com]
- 3. Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
The Rise and Discontinuation of Orteronel (TAK-700): A Technical History
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. Developed by Takeda Pharmaceuticals in collaboration with Millennium Pharmaceuticals, this compound was investigated as a novel hormonal therapy for the treatment of castration-resistant prostate cancer (CRPC).[1] Its mechanism of action, characterized by a greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, aimed to suppress androgen production with a potentially more favorable side-effect profile compared to less selective inhibitors.[2] Despite demonstrating anti-tumor activity in preclinical and early-phase clinical trials, this compound's development was voluntarily terminated after Phase III studies failed to show a significant improvement in overall survival in patients with metastatic CRPC.[3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound was rooted in the understanding that despite androgen deprivation therapy (ADT), CRPC remains dependent on androgen receptor (AR) signaling, often fueled by intratumoral and adrenal androgen synthesis.[4] The enzyme CYP17A1 is a key player in this process, catalyzing two crucial reactions in the androgen biosynthesis pathway.[1] A novel naphthylmethylimidazole derivative was identified as a potent 17,20-lyase inhibitor, and through structure-activity relationship studies, this compound was synthesized and selected as a clinical candidate due to its high potency and selectivity.[5] The rationale was to create a more selective inhibitor of 17,20-lyase over 17α-hydroxylase, which would theoretically reduce the impact on cortisol synthesis and potentially mitigate the mineralocorticoid-related side effects seen with other CYP17A1 inhibitors, thereby reducing the need for concomitant corticosteroid administration.[6]
Mechanism of Action
This compound is a reversible, non-steroidal inhibitor of CYP17A1.[7] This enzyme is pivotal in the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1] By inhibiting CYP17A1, this compound effectively decreases the circulating levels of androgens.[1]
A key feature of this compound is its greater selectivity for the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity.[2] Preclinical studies demonstrated that this compound was 5.4 times more potent at inhibiting human 17,20-lyase activity versus 17α-hydroxylase activity in a cell-free enzyme assay.[2] In human adrenal tumor cells, this compound's inhibition of DHEA production was 27-fold more potent than its suppression of cortisol.[2]
Preclinical and Clinical Development
Preclinical Studies
Preclinical investigations demonstrated this compound's potent and selective inhibition of CYP17A1. In vitro studies established its inhibitory concentrations, and in vivo studies in animal models, such as cynomolgus monkeys, confirmed its ability to reduce serum testosterone and DHEA levels.[5]
Table 1: Preclinical Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 | Reference(s) |
| Cell-free enzyme assay | 17,20-lyase | Human | 38 nM | [8] |
| Cell-free enzyme assay | 17,20-lyase | Rat | 54 nM | [8] |
| Microsomal assay | 17,20-lyase | Human | 19 nM | [8] |
| Cell-based assay (H295R) | DHEA production | Human | 37 nM | [8] |
| Cell-based assay | ACTH-stimulated DHEA production | Monkey | 110 nM | [8] |
| Cell-based assay | ACTH-stimulated Androstenedione production | Monkey | 130 nM | [8] |
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in rats and monkeys indicated that this compound has high oral bioavailability.[2][9] The primary route of excretion was found to be renal, with a significant portion of the drug excreted unchanged in the urine, suggesting a role for urinary tubular secretion.[9][10]
Clinical Trials
This compound underwent a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with CRPC.
Early phase studies established the safety and tolerability of this compound, with fatigue, nausea, and constipation being the most common adverse events.[2][11] These studies also demonstrated promising anti-tumor activity, with significant reductions in prostate-specific antigen (PSA) levels and suppression of serum testosterone and DHEA.[2][11] Doses ranging from 200 to 600 mg twice daily were investigated.[2]
Several Phase III trials were conducted to definitively assess the efficacy of this compound.
-
ELM-PC 5 (NCT01193244): This trial evaluated this compound plus prednisone versus placebo plus prednisone in patients with mCRPC who had previously received docetaxel-based chemotherapy.[2][12] The study was unblinded early after an interim analysis showed it was unlikely to meet its primary endpoint of improved overall survival (OS).[2] While there was a statistically significant improvement in radiographic progression-free survival (rPFS), the primary endpoint of OS was not met.[2]
-
ELM-PC 4: This study assessed this compound plus prednisone in chemotherapy-naïve patients with mCRPC. Similar to ELM-PC 5, it demonstrated an improvement in rPFS but failed to show a statistically significant benefit in OS.[3]
-
SWOG-1216: This trial investigated the addition of this compound to androgen deprivation therapy (ADT) in men with newly diagnosed metastatic hormone-sensitive prostate cancer.[13] Again, while progression-free survival was significantly improved, the primary endpoint of overall survival was not met.[13]
Table 2: Key Phase III Clinical Trial Results for this compound
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Median OS (this compound vs. Control) | Median rPFS (this compound vs. Control) | Reference(s) |
| ELM-PC 5 | mCRPC, post-docetaxel | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival | 17.0 vs. 15.2 months (HR: 0.886; p=0.1898) | 8.3 vs. 5.7 months (HR: 0.76; p=0.00038) | [2] |
| ELM-PC 4 | mCRPC, chemotherapy-naïve | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival & rPFS | Not statistically significant | Statistically significant improvement | [3] |
| SWOG-1216 | Metastatic, hormone-sensitive prostate cancer | ADT + this compound vs. ADT + Bicalutamide | Overall Survival | 81.1 vs. 70.2 months (HR: 0.86; p=0.040) | 47.6 vs. 23.0 months (HR: 0.58; p<0.0001) | [13] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the methods sections of the published literature, the following outlines the key experimental approaches used.
CYP17A1 Inhibition Assays
-
Objective: To determine the in vitro inhibitory potency of this compound on the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.
-
Methodology:
-
Enzyme Source: Microsomes from cells engineered to express human or rat CYP17A1 were typically used.
-
Substrates: Radiolabeled or non-radiolabeled pregnenolone or progesterone were used as substrates for the 17α-hydroxylase and 17,20-lyase reactions.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound were incubated in a buffered solution containing necessary cofactors such as NADPH.
-
Analysis: The reaction products were separated and quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated.
-
Human Adrenal (H295R) Cell-Based Assays
-
Objective: To assess the effect of this compound on steroid hormone production in a cellular context that mimics adrenal steroidogenesis.
-
Methodology:
-
Cell Culture: Human H295R adrenocortical carcinoma cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound. In some experiments, steroidogenesis was stimulated with agents like forskolin.
-
Sample Collection: After a defined incubation period (e.g., 24 or 48 hours), the cell culture medium was collected.
-
Hormone Quantification: The concentrations of various steroid hormones (e.g., DHEA, cortisol, testosterone) in the medium were measured using LC-MS/MS or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The dose-dependent effects of this compound on the production of each hormone were determined.
-
In Vivo Pharmacokinetic Studies in Animals
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.
-
Methodology:
-
Animal Model: Typically, rats or non-human primates like cynomolgus monkeys were used.
-
Dosing: A single oral or intravenous dose of this compound, sometimes radiolabeled (e.g., with ¹⁴C), was administered.
-
Sample Collection: Blood, urine, and feces were collected at various time points post-dosing.
-
Analysis: The concentrations of this compound and its metabolites in the collected samples were quantified using LC-MS/MS. For radiolabeled studies, total radioactivity was also measured.
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life were calculated.
-
Reasons for Discontinuation and Future Perspectives
The development of this compound was ultimately halted because the Phase III clinical trials, while demonstrating an effect on delaying disease progression (rPFS), did not translate into a statistically significant overall survival benefit for patients with mCRPC.[3] This lack of OS benefit, in the context of other available therapies for CRPC, led Takeda to discontinue its development for this indication.[3]
The story of this compound underscores a critical challenge in oncology drug development: the translation of promising preclinical activity and surrogate endpoint improvements in clinical trials to a definitive overall survival benefit. While the selective inhibition of 17,20-lyase was a sound scientific rationale, the clinical outcomes suggest that this specific mechanism may not be sufficient to overcome the complex resistance mechanisms in advanced prostate cancer. These resistance mechanisms can include androgen receptor mutations or amplification, and the activation of alternative signaling pathways.
The comprehensive data generated during the development of this compound, however, remains a valuable resource for the scientific community. It provides important insights into the role of the androgen biosynthesis pathway in prostate cancer and informs the ongoing development of novel hormonal therapies. The pursuit of more selective and potent inhibitors of androgen synthesis continues, with the lessons learned from this compound guiding future research in the field.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C21004 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 6. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
TAK-700: A Deep Dive into Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and enzyme kinetics of TAK-700 (Orteronel), a nonsteroidal, selective, and reversible inhibitor of 17,20-lyase (a key activity of the enzyme CYP17A1).[1][2][3] TAK-700 was investigated for the treatment of castration-resistant prostate cancer (CRPC).[4][5] While its development was ultimately halted due to not meeting the primary endpoint of overall survival in Phase III trials, the extensive preclinical and clinical research generated valuable data on its mechanism of action and interaction with its target enzyme.[3][6] This document collates and presents this information in a structured format to serve as a resource for researchers in oncology, endocrinology, and drug development.
Core Mechanism of Action
TAK-700 selectively inhibits the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][4] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[7] Both activities are crucial for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth and progression.[5][7] By preferentially inhibiting the 17,20-lyase activity, TAK-700 aims to block androgen synthesis in the testes, adrenal glands, and within the tumor microenvironment, thereby depriving prostate cancer cells of the hormonal stimulation they require for survival and proliferation.[4][5]
Quantitative Analysis of Target Binding and Enzyme Inhibition
The inhibitory potency of TAK-700 has been characterized in various preclinical models, including cell-free enzyme assays and cell-based systems. The following tables summarize the key quantitative data on its target binding and enzyme kinetics.
Table 1: In Vitro Enzyme Inhibition of TAK-700
| Target Enzyme Activity | Species | Assay System | IC50 (nM) | Reference(s) |
| 17,20-Lyase | Human | Recombinant CYP17A1 | 38 | [8][9] |
| Human | Microsomes | 19 | [8] | |
| Rat | Recombinant CYP17A1 | 54 | [8][9] | |
| Monkey | Recombinant CYP17A1 | 27 | [8] | |
| 17α-Hydroxylase | Human | Recombinant CYP17A1 | 139 | [2] |
| Monkey | Recombinant CYP17A1 | 38 | [8] |
Table 2: Cell-Based Inhibition of Steroidogenesis by TAK-700
| Cell Line | Stimulus | Measured Hormone | IC50 (nM) | Reference(s) |
| NCI-H295R (Human Adrenocortical Carcinoma) | - | DHEA Production | 37 | [8] |
| Monkey Adrenal Cells | ACTH | DHEA Production | 110 | [8] |
| ACTH | Androstenedione Production | 130 | [8] |
DHEA: Dehydroepiandrosterone; ACTH: Adrenocorticotropic hormone
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the process of its characterization, the following diagrams have been generated.
References
- 1. policycommons.net [policycommons.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of Human Steroidogenic Cytochrome P450 17A1 with Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Orteronel's Impact on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, reversible inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, possessing both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of androgens and cortisol.[3][4] this compound has demonstrated a notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, a characteristic that distinguishes it from other CYP17A1 inhibitors like abiraterone acetate.[5] This preferential inhibition theoretically allows for a more targeted suppression of androgen synthesis while potentially mitigating the side effects associated with significant cortisol depletion.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on steroid hormone levels, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound selectively targets CYP17A1, a key enzyme in the synthesis of androgens located in the testes, adrenal glands, and prostate cancer cells.[5][7] CYP17A1 catalyzes two crucial sequential reactions:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxylated forms.
-
17,20-lyase activity: The subsequent cleavage of these hydroxylated intermediates to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[4]
This compound exhibits a greater inhibitory potency against the 17,20-lyase function compared to the 17α-hydroxylase function.[2][5] This selectivity is significant as it aims to potently block the production of androgens, which drive the growth of prostate cancer, while having a lesser effect on the synthesis of corticosteroids, thereby potentially reducing the need for concomitant steroid administration.[5] The inhibition of CYP17A1 by this compound is reversible.[5]
Quantitative Impact on Steroidogenesis
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on steroid hormone levels from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against CYP17A1
| Enzyme Activity | Species/System | IC50 (nmol/L) | Reference |
| 17,20-lyase | Monkey | 27 | [2] |
| 17α-hydroxylase | Monkey | 38 | [2] |
| 17,20-lyase | Human (cell-free) | 139 | [8] |
| 17α-hydroxylase | Human (cell-free) | 760 | [8] |
| 17,20-lyase | Rat | 54 | [9] |
| 17,20-lyase | Human | 38 | [9] |
In a cell-free enzyme assay, this compound was found to be 5.4 times more potent at inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity.[5]
Table 2: Effect of this compound on Steroid Hormone Production in Cell-Based Assays
| Cell Line | Hormone Measured | Effect | Fold Selectivity (DHEA vs. Cortisol) | Reference |
| Human Adrenal Tumor Cells | DHEA | Potent Suppression | 27-fold greater suppression than cortisol | [5] |
| Human Adrenal Tumor Cells | Cortisol | Weaker Suppression | [5] | |
| Monkey Adrenal Cells | DHEA | Potent Suppression | ~3-fold higher IC50 for cortisol | |
| Monkey Adrenal Cells | Cortisol | Weaker Suppression | ||
| Monkey Adrenal Cells | Corticosterone | Weak Suppression | ||
| Monkey Adrenal Cells | Aldosterone | Weak Suppression |
Table 3: In Vivo Effects of this compound on Serum Steroid Levels
| Species | Condition | Hormone | Dosage | Effect | Reference |
| Cynomolgus Monkeys (intact) | Single oral dose | DHEA, Cortisol, Testosterone | Not specified | Rapid suppression | |
| Cynomolgus Monkeys (castrated) | Twice daily treatment | DHEA, Testosterone | Not specified | Sustained suppression | |
| Men (nmCRPC) | 300 mg BID | Testosterone | 300 mg BID | 89% median decline at 3 months | [6] |
| Men (nmCRPC) | 300 mg BID | Cortisol | 300 mg BID | 21% median decline at 3 months (remained in normal range) | [6] |
| Men (mCRPC) | ≥300 mg | Testosterone | ≥300 mg | Decrease from 5.5 ng/dl to a median of 0.6 ng/dl at 4 weeks | [5] |
| Men (mCRPC) | ≥300 mg | DHEA | ≥300 mg | Decrease from 50.0 µg/dl to unquantifiable levels at 4 weeks | [5] |
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay (Direct Inhibition)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on CYP17A1 activity.
a. Materials:
-
Recombinant human CYP17A1
-
NADPH-P450 reductase
-
Cytochrome b5
-
Progesterone (substrate)
-
L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH generating system (Glucose-6-phosphate, NADP+, Glucose-6-phosphate dehydrogenase)
-
This compound (dissolved in methanol)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
b. Protocol:
-
Prepare a reaction mixture containing CYP17A1 (0.04 µM), NADPH-P450 reductase (2 µM), cytochrome b5 (0.5 µM), progesterone (10 µM), and DLPC (16 µM) in 50 mM potassium phosphate buffer (pH 7.4) to a final volume of 0.5 mL.[1]
-
Pre-incubate the mixture for 5 minutes at 37°C.[1]
-
Initiate the enzymatic reaction by adding the NADPH generating system.[1]
-
After a set time (e.g., 90 seconds), add varying concentrations of this compound (or vehicle control) to the reaction tubes.[1] Ensure the final methanol concentration is low (e.g., ≤ 2% v/v).[1]
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction by adding 2 mL of ethyl acetate to extract the steroids.[1]
-
Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the formation of the 17α-hydroxyprogesterone product (for 17α-hydroxylase activity) or androstenedione (for 17,20-lyase activity, if 17α-hydroxyprogesterone is used as a substrate) using a validated HPLC or LC-MS/MS method.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Steroidogenesis Assay using NCI-H295R Cells
This protocol describes a method to evaluate the effect of this compound on steroid hormone production in a human adrenal carcinoma cell line that expresses the key enzymes of the steroidogenic pathway.
a. Materials:
-
NCI-H295R human adrenocortical carcinoma cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with appropriate serum and additives
-
24-well or 96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Forskolin (to stimulate steroidogenesis)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
-
ELISA kits or LC-MS/MS for hormone quantification (e.g., DHEA, testosterone, cortisol)
b. Protocol:
-
Seed NCI-H295R cells in 24-well or 96-well plates and allow them to acclimate for 24-48 hours.
-
Replace the culture medium with fresh medium containing a stimulating agent such as forskolin to induce steroidogenesis.
-
After a pre-stimulation period (e.g., 48 hours), replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).
-
Incubate the cells with this compound for a defined period (e.g., 48 hours).
-
At the end of the incubation, collect the cell culture medium for hormone analysis.
-
Measure cell viability in each well to assess the cytotoxicity of the tested concentrations of this compound.
-
Quantify the concentrations of key steroid hormones (e.g., DHEA, androstenedione, testosterone, and cortisol) in the collected medium using validated ELISA kits or LC-MS/MS.
-
Normalize hormone production to cell viability and determine the concentration-dependent effect of this compound on the synthesis of each steroid.
Visualizations
References
- 1. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In silico and in vitro assessment of drugs potentially causing adverse effects by inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Orteronel in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway.[1][2] It specifically targets the 17,20-lyase activity of CYP17A1, which is essential for the production of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[2][3] By inhibiting this enzyme in the testes, adrenal glands, and prostate tumor tissue, this compound effectively reduces the circulating levels of androgens, including testosterone, which are crucial for the growth and survival of most prostate cancer cells.[1][2]
Prostate cancer cell lines such as LNCaP and VCaP are androgen-sensitive and serve as valuable in vitro models to study the efficacy of androgen receptor (AR)-targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in these cell lines. While development of this compound was terminated due to its failure to improve overall survival in phase III clinical trials, it remains a useful tool for preclinical research into androgen signaling and resistance mechanisms in prostate cancer.[4]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of 17,20-lyase, an activity of the CYP17A1 enzyme. This leads to a significant reduction in the synthesis of androgens.[1] In prostate cancer cells like LNCaP and VCaP, which express a functional androgen receptor, this depletion of androgens leads to a decrease in AR signaling. The subsequent downstream effects include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on LNCaP and VCaP prostate cancer cell lines. This data is illustrative and should be confirmed by experimentation.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) after 72h |
| LNCaP | 5 - 15 |
| VCaP | 10 - 25 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) |
| LNCaP | Vehicle Control | 5 - 10% |
| This compound (10 µM) | 25 - 40% | |
| VCaP | Vehicle Control | 3 - 8% |
| This compound (20 µM) | 20 - 35% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | Vehicle Control | 50 - 60% | 25 - 35% | 10 - 15% |
| This compound (10 µM) | 70 - 80% | 10 - 20% | 5 - 10% | |
| VCaP | Vehicle Control | 45 - 55% | 30 - 40% | 10 - 20% |
| This compound (20 µM) | 65 - 75% | 15 - 25% | 5 - 15% |
Table 4: Effect of this compound on AR Signaling Pathway Proteins
| Cell Line | Treatment (24h) | AR Protein Level | PSA Protein Level |
| LNCaP | Vehicle Control | 100% | 100% |
| This compound (10 µM) | 60 - 80% | 30 - 50% | |
| VCaP | Vehicle Control | 100% | 100% |
| This compound (20 µM) | 50 - 70% | 20 - 40% |
Experimental Protocols
References
- 1. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects [pubmed.ncbi.nlm.nih.gov]
Orteronel (TAK-700) in Preclinical Animal Models: Application Notes and Protocols for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of preclinical animal models for evaluating the efficacy and mechanism of action of Orteronel (TAK-700), a selective inhibitor of CYP17A1's 17,20-lyase activity. The following protocols and data presentation formats are designed to facilitate the study of this compound in the context of prostate cancer research.
Mechanism of Action and Signaling Pathway
This compound is a non-steroidal, oral, selective inhibitor of the enzyme 17,20-lyase, which is a key component of the androgen biosynthesis pathway. Unlike other CYP17A1 inhibitors such as abiraterone acetate, this compound shows greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity. This selectivity is thought to reduce the impact on cortisol synthesis, potentially minimizing the need for concurrent corticosteroid administration. By inhibiting 17,20-lyase, this compound effectively blocks the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (DHT). The reduction in androgen levels leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.
Orteronel (TAK-700): Detailed Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] By preferentially inhibiting the 17,20-lyase activity, this compound effectively suppresses the production of androgens like testosterone, which are crucial for the growth and survival of prostate cancer cells.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for in vitro and in vivo experiments, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows. Although development for metastatic, hormone-refractory prostate cancer was terminated after Phase III clinical trials did not show an overall survival benefit, this compound remains a valuable tool for preclinical research into androgen synthesis and prostate cancer biology.[2]
Data Presentation
This compound (TAK-700) Properties and Solubility
| Property | Value | Reference |
| Molar Mass | 307.35 g/mol | [2] |
| DMSO | 57 mg/mL (185.46 mM) (Sonication recommended) | N/A |
| Ethanol | 8 mg/mL (26.03 mM) (Sonication recommended) | N/A |
| Water | Insoluble | N/A |
In Vitro Inhibitory Activity of this compound
| Target | System | IC50 | Reference |
| Human 17,20-lyase | Cell-free enzyme assay | 38 nM | [4] |
| Human 17,20-lyase | Microsomes expressing human CYP isoforms | 19 nM | [4] |
| Rat 17,20-lyase | Cell-free enzyme assay | 54 nM | [4] |
| Monkey 17,20-lyase | Cell-free enzyme assay | 27 nM | [4] |
| Monkey 17α-hydroxylase | Cell-free enzyme assay | 38 nM | [4] |
| DHEA Production | Human adrenocortical tumor line H295R cells | 37 nM | [4] |
| DHEA Production | Monkey adrenal cells (ACTH stimulated) | 110 nM | [4] |
| Androstenedione Production | Monkey adrenal cells (ACTH stimulated) | 130 nM | [4] |
Preclinical Pharmacokinetics of this compound
| Species | Route | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |
| Sprague-Dawley Rat | IV | - | - | - | 1.65 ± 0.22 h | - | [5] |
| Sprague-Dawley Rat | Oral (suspension) | 5 mg/kg | 0.38 h | 614 ± 76.4 ng/mL | ~3.5 h | 69-89% | [5] |
| Sprague-Dawley Rat | Oral (suspension) | 10 mg/kg | 0.75 h | 1764 ± 166 ng/mL | ~3.5 h | 69-89% | [5] |
| Sprague-Dawley Rat | Oral (suspension) | 30 mg/kg | 0.50 h | 4652 ± 300 ng/mL | ~3.5 h | 69-89% | [5] |
| Sprague-Dawley Rat | Oral (suspension) | 100 mg/kg | 0.83 h | 17518 ± 3178 ng/mL | ~3.5 h | 69-89% | [5] |
| Cynomolgus Monkey | Oral | 1 mg/kg | 1.7 h | 0.147 µg/mL | 3.8 h | - | [4] |
Experimental Protocols
In Vitro Solution Preparation
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound (TAK-700) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution, dissolve 3.07 mg of this compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for treating cells in vitro. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%.[6] To achieve this, perform a multi-step dilution. For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock with a final DMSO concentration of 0.01%, first dilute the 10 mM stock 1:100 in culture medium to create an intermediate solution of 100 µM. Then, add 1 µL of this intermediate solution to every 100 µL of culture medium in your cell culture plate.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
-
Add the prepared working solutions to your cells and incubate for the desired duration.
In Vitro Solution Preparation Workflow
In Vivo Solution Preparation
Protocol 3: Preparation of this compound Suspension for Oral Administration
This protocol details the preparation of a homogenous suspension of this compound in a methylcellulose-based vehicle for oral gavage in animal models.
Materials:
-
This compound (TAK-700) powder
-
Methylcellulose (e.g., 400 cP)
-
Deionized or distilled water
-
Tween 80 (optional, as a surfactant to improve wettability)
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of deionized water to 70-80°C. b. Slowly add the methylcellulose powder (0.5% w/v, e.g., 0.5 g for 100 mL final volume) to the heated water while stirring vigorously with a magnetic stirrer. A milky suspension will form.[7] c. Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution. d. Continue stirring in a cold environment (e.g., on ice or in a cold room) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight at 4°C.[8] e. If using, add Tween 80 to a final concentration of 0.1-0.2% (v/v) and stir until fully dissolved.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. Add a small amount of the prepared methylcellulose vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping. c. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration. d. Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
Administration: a. Keep the suspension under constant gentle agitation (e.g., using a magnetic stirrer) during dosing to prevent the compound from settling. b. Administer the suspension to the animals via oral gavage at the desired dose volume.
In Vivo Suspension Preparation Workflow
Enzymatic Assay Protocol
Protocol 4: CYP17A1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP17A1 enzymatic activity in a cell-free system. This is based on a published method and may require optimization.[9]
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-P450 reductase
-
Cytochrome b5
-
Progesterone (substrate)
-
L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine
-
Potassium phosphate buffer (pH 7.4)
-
NADPH generating system (glucose 6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
-
This compound working solutions (prepared in a suitable solvent like methanol or DMSO)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing CYP17A1, NADPH-P450 reductase, cytochrome b5, and L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine in potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Pre-incubation: Pre-incubate the samples for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the progesterone substrate and the NADPH generating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Analyze the formation of the product (17α-hydroxyprogesterone) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP17A1 activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of androgen biosynthesis. It specifically targets the 17,20-lyase activity of CYP17A1, which is a key step in the conversion of cholesterol to androgens.
This compound's Inhibition of Androgen Synthesis
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical assessment of this compound(®), a CYP17A1 enzyme inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Orteronel in Plasma Samples Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Orteronel (TAK-700), a selective inhibitor of the CYP17A1 enzyme, in plasma samples. The described protocol utilizes a simple and efficient liquid-liquid extraction for sample preparation and a C18 column for chromatographic separation with UV detection. This method is demonstrated to be linear, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is an investigational non-steroidal, reversible, and selective inhibitor of 17,20-lyase, a key enzyme in the androgen biosynthesis pathway.[1][2] Its potential as a therapeutic agent for castration-resistant prostate cancer necessitates reliable and validated analytical methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and accessible platform for this purpose. This document provides a detailed protocol for the quantification of this compound in plasma, adapted from established methodologies.[4][5]
Experimental
-
This compound reference standard
-
Phenacetin (Internal Standard, IS)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable buffer components for mobile phase)
-
Ethyl acetate (or other suitable extraction solvent)
-
Control plasma (e.g., rat or human)
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of this compound.[4][5]
| Parameter | Condition |
| HPLC System | Waters Alliance system or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Total Run Time | Approximately 9 minutes |
Note: The mobile phase should be degassed before use. A typical gradient might start at a lower organic phase concentration and ramp up to elute this compound and the internal standard, followed by a re-equilibration step.
Protocols
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound and Phenacetin (IS) in a suitable solvent such as methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with the mobile phase or a suitable diluent.
-
Internal Standard Working Solution: Prepare a working solution of Phenacetin (e.g., at 1 µg/mL) from its primary stock solution.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the this compound working standard solutions into control plasma to prepare calibration standards covering the desired concentration range (e.g., 100 - 3200 ng/mL).[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.
This protocol describes a simple liquid-liquid extraction procedure for the isolation of this compound and the internal standard from plasma.[4][5]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution to each tube (except for blank samples).
-
Add a suitable organic extraction solvent, such as ethyl acetate, at a ratio of 5:1 (v/v) to the plasma sample.
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
-
Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.
Method Validation Summary
The described HPLC method has been validated according to FDA guidelines, demonstrating its suitability for bioanalytical applications.[4][5] The key validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 100 - 3149 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Intra-day Precision (%RSD) | 0.31 - 7.87% |
| Inter-day Precision (%RSD) | 3.97 - 6.35% |
| Retention Time - this compound | Approximately 4.8 min |
| Retention Time - Phenacetin (IS) | Approximately 6.2 min |
Data adapted from Kumar et al., 2013.[4]
Data Presentation
The following table summarizes the quantitative performance of the HPLC method for this compound in plasma.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 100 - 3149 | ≥ 0.995 | 0.31 - 7.87 | 3.97 - 6.35 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and reproducible technique for the quantification of this compound in plasma samples. The simple liquid-liquid extraction protocol provides clean extracts, and the chromatographic conditions allow for good separation of the analyte and internal standard. This method is well-suited for supporting preclinical and clinical research involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of this compound® (TAK-700) in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for the quantitation of this compound (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay for acetaminophen and phenacetin in the presence of their metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of CYP17A1 Inhibition by Orteronel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. This compound exhibits greater selectivity for the 17,20-lyase activity, which is the rate-limiting step for androgen production.[3][4][5] This selective inhibition makes this compound a compound of interest for the treatment of androgen-dependent diseases, particularly castration-resistant prostate cancer (CRPC).
These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory effect of this compound on CYP17A1 activity, utilizing the human adrenocortical carcinoma cell line, NCI-H295R. This cell line is a well-established in vitro model as it expresses all the key enzymes required for steroidogenesis.
Signaling Pathway: Androgen Biosynthesis
The following diagram illustrates the androgen biosynthesis pathway, highlighting the central role of CYP17A1 and the specific steps inhibited by this compound.
Caption: Androgen biosynthesis pathway and this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against CYP17A1 17,20-lyase and 17α-hydroxylase activities in various assay formats.
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Cell-based | DHEA production | NCI-H295R | 37 | [6] |
| Cell-based | Androstenedione production | Monkey adrenal cells | 130 | [6] |
| Cell-based | DHEA production | Monkey adrenal cells | 110 | [6] |
| Cell-free | Human 17,20-lyase | Microsomes | 19 - 38 | [6][7] |
| Cell-free | Human 17α-hydroxylase | Microsomes | - | - |
| Cell-free | Monkey 17,20-lyase | - | 27 | [6] |
| Cell-free | Monkey 17α-hydroxylase | - | 38 | [6] |
| Cell-free | Rat 17,20-lyase | - | 54 | [7] |
Experimental Protocols
Experimental Workflow: Cell-Based CYP17A1 Inhibition Assay
The general workflow for assessing the inhibitory effect of this compound on CYP17A1 in NCI-H295R cells is depicted below.
Caption: General workflow for a cell-based CYP17A1 inhibition assay.
Detailed Protocol: this compound Inhibition of CYP17A1 in NCI-H295R Cells
This protocol details the steps for determining the dose-dependent inhibition of CYP17A1 by this compound in NCI-H295R cells through the quantification of downstream steroid hormones.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
This compound (TAK-700)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
24-well or 96-well cell culture plates
-
ELISA kit for Dehydroepiandrosterone (DHEA) or other relevant androgens
-
OR Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and reagents for steroid analysis
1. Cell Culture and Maintenance:
-
Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS, 1% ITS supplement, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
2. Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 10 µM).
-
Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
3. Cell Seeding:
-
Detach NCI-H295R cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 24-well or 96-well plates at a density of approximately 2 x 10^5 cells/well (for 24-well plates) or 4 x 10^4 cells/well (for 96-well plates).
-
Allow the cells to adhere and grow for 24 hours in the incubator.
4. Treatment with this compound:
-
After 24 hours of incubation, carefully aspirate the culture medium from each well.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
5. Collection of Supernatant:
-
Following the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Carefully transfer the cleared supernatant to a new set of tubes or a 96-well plate for storage at -80°C until steroid analysis.
6. Quantification of Steroid Hormones:
Method A: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use a commercial ELISA kit for the quantification of DHEA or another relevant androgen (e.g., testosterone) in the collected supernatants.
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding the substrate solution and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Construct a standard curve and calculate the concentration of the target steroid in each sample.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
For a more comprehensive analysis of multiple steroids, utilize LC-MS/MS.
-
Sample Preparation (Steroid Extraction):
-
Perform a liquid-liquid extraction or solid-phase extraction of the steroids from the cell culture supernatant.
-
A common method involves adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant, vortexing, and collecting the organic layer containing the steroids.
-
Evaporate the solvent and reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the different steroids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the individual steroids based on their specific mass-to-charge ratios and fragmentation patterns.
-
7. Data Analysis:
-
Normalize the steroid concentrations to the amount of protein in each well (optional, but recommended for higher accuracy).
-
Plot the percentage of inhibition of steroid production against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in steroid production compared to the vehicle control, by fitting the data to a four-parameter logistic curve.
Conclusion
The provided protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on CYP17A1 in a cell-based system. The NCI-H295R cell line provides a physiologically relevant model for studying steroidogenesis and the impact of potential inhibitors. The choice between ELISA and LC-MS/MS for steroid quantification will depend on the specific research question, with ELISA being suitable for high-throughput screening of a single androgen and LC-MS/MS offering a more comprehensive steroid profile. These assays are essential tools for the preclinical evaluation and characterization of CYP17A1 inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sinogeneclon.com [sinogeneclon.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. elkbiotech.com [elkbiotech.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Orteronel Technical Support Center: Addressing Solubility in Aqueous Buffers
Welcome to the technical support center for Orteronel (TAK-700). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges of this compound in aqueous buffers during experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro and other experimental assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is known to be practically insoluble in water and aqueous buffers alone. | Prepare a high-concentration stock solution in an appropriate organic solvent first, such as DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer. |
| Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in your working solution. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution. However, always check the tolerance of your experimental system (e.g., cells) to the specific co-solvent. It is recommended to keep the final DMSO concentration below 0.5%. 3. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| The solution is cloudy or forms a precipitate over time. | The this compound solution may be unstable at the storage temperature or over the duration of the experiment. The compound may be slowly precipitating out of the supersaturated solution. | 1. Prepare fresh working solutions immediately before each experiment. 2. If storage of the working solution is necessary, try storing it at a different temperature (e.g., 4°C or room temperature) and observe for precipitation. However, for cell-based assays, it is always best to use freshly prepared solutions. 3. Consider using a solubilizing agent or excipient in your aqueous buffer, such as Tween 80 or Pluronic F-68, to improve the stability of the solution. The compatibility of these agents with your specific assay must be verified. |
| Inconsistent experimental results between batches of this compound solutions. | This could be due to incomplete dissolution of the stock solution or precipitation in the working solution. | 1. Ensure the this compound powder is fully dissolved in the organic solvent before making the stock solution. Gentle warming or sonication may aid in this process. 2. Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. If any precipitate is observed, the solution should be discarded and remade. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is practically insoluble in water. However, it has good solubility in some organic solvents. The table below summarizes the approximate solubility of this compound in common laboratory solvents.[1]
| Solvent | Approximate Solubility | Molar Concentration |
| DMSO | 62 mg/mL[1] | 201.72 mM |
| Ethanol | 8 mg/mL[1] | 26.02 mM |
| Water | Insoluble[1] | N/A |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 20 mM stock solution, dissolve 6.15 mg of this compound (MW: 307.35 g/mol ) in 1 mL of high-purity DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution if necessary. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How do I prepare a working solution of this compound in my cell culture medium or aqueous buffer?
A3: To prepare a working solution, the DMSO stock solution should be serially diluted into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous buffer while mixing to avoid precipitation. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiment. Always prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
Q4: My experiment requires a higher concentration of this compound than what is soluble in my aqueous buffer with a low percentage of DMSO. What can I do?
A4: If you require a higher concentration of this compound and are observing precipitation, you can explore the following options, ensuring to validate their compatibility with your experimental system:
-
Use of Co-solvents: A combination of solvents may improve solubility. For instance, a mixture of DMSO and ethanol might be effective.
-
Formulation with Excipients: For some applications, particularly for in vivo studies, this compound can be prepared as a suspension. A common method involves using 0.5% methylcellulose in water.[1] While this creates a suspension and not a true solution, it may be suitable for certain experimental setups.
-
Use of Solubilizing Agents: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to create micellar formulations that can enhance the solubility of hydrophobic compounds. The concentration of these agents needs to be carefully optimized.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-steroidal inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[2] It exhibits higher selectivity for the 17,20-lyase activity, which is a key step in the biosynthesis of androgens. By inhibiting this enzyme, this compound suppresses the production of androgens in the testes, adrenal glands, and prostate tumor tissue.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 307.35 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Weigh out 6.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously until the this compound powder is completely dissolved. A clear solution should be obtained. If needed, gentle warming (to no more than 37°C) or brief sonication can be applied.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Perform a serial dilution of the 20 mM stock solution. For example, first, dilute the 20 mM stock 1:100 in cell culture medium to obtain a 200 µM intermediate solution. To do this, add 5 µL of the 20 mM stock to 495 µL of the medium.
-
Next, dilute the 200 µM intermediate solution 1:20 in cell culture medium to achieve the final 10 µM concentration. Add 50 µL of the 200 µM solution to 950 µL of the medium.
-
When adding the this compound solution at each dilution step, add it dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
The final concentration of DMSO in this working solution will be 0.05%.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound precipitation.
Caption: this compound's mechanism of action.
References
Technical Support Center: Orteronel Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Orteronel in animal models. The focus is on strategies to understand and potentially improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical animal models?
Preclinical studies in Sprague-Dawley rats have shown that this compound generally exhibits high oral bioavailability, typically ranging from 69% to 89% when administered as a suspension. Absorption is rapid, with time to maximum plasma concentration (Tmax) observed between 0.38 and 0.83 hours.
Q2: If this compound already has high bioavailability, why would I need to improve it?
While this compound's bioavailability is high in standard rat models, researchers may seek to enhance it for several reasons:
-
Dose Reduction: Improving bioavailability can allow for the administration of a lower dose to achieve the same therapeutic effect, which can reduce the risk of off-target effects and toxicity.
-
Inter-species Variability: Bioavailability can differ significantly between animal models (e.g., rats vs. non-human primates). A formulation that enhances absorption can help achieve more consistent exposure across species.
-
Pathophysiological Conditions: Disease models, particularly those affecting the gastrointestinal tract, can alter drug absorption. An optimized formulation may be necessary to overcome these effects.
-
Food Effects: Co-administration with food can impact the absorption of a drug. Formulations can be designed to minimize this variability.
Q3: What are the primary factors that could limit this compound's oral bioavailability?
Despite its high permeability, factors that could potentially limit this compound's bioavailability include:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound's dissolution in the gastrointestinal fluids may be a rate-limiting step for absorption.
-
First-Pass Metabolism: Although a major portion is excreted unchanged, some degree of metabolism in the gut wall or liver could reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby reducing its net absorption.[1][2]
Troubleshooting Guide
Issue: Lower than expected this compound bioavailability observed in our animal model.
This is a common challenge when moving to a new species or a modified experimental protocol. The following steps can help you troubleshoot the issue.
Step 1: Investigate Potential Causes
-
Formulation Issues:
-
Is the drug fully solubilized or consistently suspended? Inconsistent suspension can lead to variable dosing.
-
Has the vehicle been optimized? The choice of vehicle can significantly impact dissolution and absorption.
-
-
Animal Model-Specific Factors:
-
Are there known differences in GI physiology? Gastric pH, transit time, and enzymatic activity vary between species.
-
Could the diet be interfering with absorption?
-
-
Drug Efflux:
-
Is P-glycoprotein activity higher in your animal model? This could lead to increased efflux and reduced absorption.
-
Step 2: Consider Formulation Optimization Strategies
If poor solubility is the suspected cause, consider the following formulation strategies.
-
Lipid-Based Formulations: These can improve the solubilization of lipophilic drugs like this compound.[3][4][5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[8]
-
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to faster dissolution.[9][10][11][12][13][14]
-
Solid Dispersions: Dispersing this compound in a polymeric carrier can create a solid solution, enhancing its dissolution rate.[15][16][17][18]
Step 3: Investigate the Role of P-glycoprotein
If you suspect that P-gp-mediated efflux is limiting bioavailability, you can perform a study with a known P-gp inhibitor.[1][2][19][20]
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from a study in Sprague-Dawley rats.
| Dosage (mg/kg, oral suspension) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 5 | 614 ± 76.4 | 0.38 | 1,863 ± 224 | 69 |
| 10 | 1,764 ± 166 | 0.75 | 4,732 ± 591 | 87 |
| 30 | 4,652 ± 300 | 0.50 | 11,385 ± 1,366 | 70 |
| 100 | 17,518 ± 3,178 | 0.83 | 48,167 ± 5,878 | 89 |
Data adapted from a preclinical pharmacokinetic study in rats.[3]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound in a rat model.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable emulsion.
-
Accurately weigh the selected components and mix them in a glass vial.
-
Add this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
To test the self-emulsification properties, add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually inspect the resulting emulsion for clarity and particle size.
Protocol 2: In Vivo Pharmacokinetic Study in Rats with a P-glycoprotein Inhibitor
Objective: To assess the impact of P-glycoprotein on the oral bioavailability of this compound.
Animal Model: Male Sprague-Dawley rats (n=6 per group).
Groups:
-
Control Group: this compound in a standard vehicle (e.g., 0.5% methylcellulose).
-
Treatment Group: this compound in the standard vehicle co-administered with a P-gp inhibitor (e.g., verapamil, 10 mg/kg).[2]
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the P-gp inhibitor to the treatment group 30 minutes prior to this compound administration.
-
Administer this compound orally via gavage to both groups.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the results between the two groups.
Visualizations
Caption: Workflow for developing and testing an enhanced this compound formulation.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Marked impact of P-glycoprotein on the absorption of TAK-427 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. routledge.com [routledge.com]
- 4. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Nano-Drug Delivery Systems Entrapping Natural Bioactive Compounds for Cancer: Recent Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology-Based Drug Delivery to Improve the Therapeutic Benefits of NRF2 Modulators in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
- 16. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Impact of P-Glycoprotein on Intestinal Absorption of an Inhibitor of Apoptosis Protein Antagonist in Rats: Mechanisms of Nonlinear Pharmacokinetics and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Orteronel concentration for IC50 determination assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Orteronel concentration for IC50 determination assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAK-700) is an oral, non-steroidal, and selective inhibitor of the enzyme CYP17A1.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. This compound shows greater selectivity for inhibiting the 17,20-lyase activity, which is a key step in the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione.[1] By blocking androgen synthesis, this compound can inhibit the growth of androgen-dependent cancers, such as prostate cancer.
Q2: In which cancer cell lines has the IC50 of this compound been determined?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various contexts, primarily related to its enzymatic inhibition and in specific cell lines. The table below summarizes some of the reported IC50 values.
| Target/Cell Line | Assay Type | IC50 Value |
| Human 17,20-lyase | Cell-free enzyme assay | 38 nM[2] |
| Rat 17,20-lyase | Cell-free enzyme assay | 54 nM[2] |
| Human CYP17A1 (in microsomes) | Enzyme assay | 19 nM (for 17,20-lyase)[2] |
| Monkey 17,20-lyase | Enzyme assay | 27 nM[3] |
| Monkey 17α-hydroxylase | Enzyme assay | 38 nM[3] |
| Human Adrenocortical Tumor (H295R) cells | DHEA production inhibition | 37 nM[2] |
| Monkey Adrenal Cells | DHEA production inhibition | 110 nM[2] |
| Monkey Adrenal Cells | Androstenedione production inhibition | 130 nM[2] |
| PC-3 (Prostate Cancer) | Cytotoxicity Assay (Docetaxel) | 1.9 nM |
| DU-145 (Prostate Cancer) | Cytotoxicity Assay (Docetaxel) | 0.8 nM |
| 22Rv1 (Prostate Cancer) | Cytotoxicity Assay (Docetaxel) | 0.3 nM |
Experimental Protocols
Detailed Methodology for MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (TAK-700)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) to determine the approximate IC50 range.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Detailed Methodology for Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound (TAK-700)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Complete cell culture medium
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
-
Washing:
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inaccurate pipetting.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Use a calibrated multichannel pipette for adding reagents.
-
Problem 2: Inconsistent IC50 values across experiments.
-
Possible Cause:
-
Cell passage number and health: Cells at high passage numbers may have altered sensitivity to drugs.
-
Inconsistent incubation times: Variations in the duration of drug exposure will affect the IC50 value.
-
-
Solution:
-
Use cells within a consistent and low passage number range for all experiments.
-
Prepare fresh dilutions of this compound for each experiment. To assess stability, you can spike this compound into the culture medium and incubate it for the duration of the assay, then measure its concentration using a suitable analytical method like LC-MS/MS.[9]
-
Strictly adhere to the same incubation times for all experiments.
-
Problem 3: No dose-dependent effect observed.
-
Possible Cause:
-
Incorrect concentration range: The selected concentrations of this compound may be too high or too low.
-
This compound insolubility: At high concentrations, this compound may precipitate out of the culture medium.
-
Cell line resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action.
-
-
Solution:
-
Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) in a preliminary experiment.
-
Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is an issue, consider using a lower concentration of DMSO in the final culture medium or exploring other solubilizing agents.
-
Ensure the chosen cell line expresses CYP17A1 if the intended target is direct inhibition within the cancer cell. For prostate cancer cell lines that are androgen-sensitive (e.g., LNCaP), the effect of this compound will be primarily through the depletion of androgens from the serum in the culture medium.
-
Problem 4: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause:
-
Off-target effects: At higher concentrations, some drugs can have off-target effects that contribute to cytotoxicity.[10] While specific off-target effects for this compound at high concentrations are not well-documented in the provided search results, this is a possibility for any targeted inhibitor.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
-
Solution:
-
Investigate the expression of the primary target (CYP17A1) in your cell line.
-
Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Visualizations
Caption: this compound's mechanism of action in the androgen synthesis pathway.
Caption: Experimental workflow for IC50 determination using MTT or SRB assays.
Caption: A logical troubleshooting guide for this compound IC50 assays.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classical and back-door pathways of androgen biosynthesis [pfocr.wikipathways.org]
- 6. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. artelobio.com [artelobio.com]
- 8. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classic Cell Culture Media [cytion.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and monitoring Orteronel-related toxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAK-700) is an oral, non-steroidal drug candidate that was investigated for the treatment of prostate cancer.[1][2] Its primary mechanism of action is the selective inhibition of the enzyme CYP17A1, specifically its 17,20-lyase activity.[1][2] This enzyme is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate cancer cells.[1][2] By inhibiting this pathway, this compound reduces the production of androgens like testosterone, which can fuel the growth of prostate cancer.[2][3]
Q2: What are the most commonly observed toxicities associated with this compound in in vivo studies?
Based on clinical trial data, the most frequently reported adverse events associated with this compound administration include fatigue, nausea, constipation, hypertension, and hypokalemia (low potassium levels).[1][4]
Q3: Are there any severe toxicities reported with this compound that require immediate attention?
Yes, severe adverse events have been observed in some cases. These include pneumonitis (inflammation of the lung tissue), febrile neutropenia (low white blood cell count with fever), and in some instances, adrenal insufficiency.[1][4]
Q4: Is co-administration of corticosteroids like prednisone necessary with this compound?
The co-administration of prednisone has been a common practice in many this compound clinical trials.[5] This is often done to mitigate the risk of adrenal insufficiency and mineralocorticoid excess, which can arise from the inhibition of the CYP17A1 enzyme.[6] While this compound is more selective for 17,20-lyase over 17α-hydroxylase, the potential for disruption of cortisol biosynthesis exists.
Troubleshooting Guides
Cardiovascular Toxicity
Issue: Elevated blood pressure or suspected cardiac abnormalities are observed in experimental subjects.
Monitoring and Management Protocol:
| Parameter | Monitoring Frequency | Recommended Action |
| Blood Pressure | Baseline, then weekly. | For persistent hypertension, consider dose reduction or administration of appropriate antihypertensive agents. |
| Electrocardiogram (ECG) | Baseline, then bi-weekly or upon observation of clinical signs. | Monitor for QT interval prolongation and other abnormalities. If significant changes are observed, consider temporary discontinuation and veterinary consultation. |
| Cardiac Biomarkers (e.g., Troponin) | Baseline and if cardiac injury is suspected. | Elevated levels may indicate cardiac damage. Discontinue this compound and investigate further. |
Experimental Protocol: ECG Monitoring in Rodent Models
A multi-lead ECG approach is recommended for a comprehensive assessment of cardiac function.[7] Standard limb leads (I, II, III) and augmented limb leads (aVR, aVL, aVF) should be recorded. Animals should be conscious and acclimated to the procedure to minimize stress-induced artifacts.
-
Procedure:
-
Place electrodes on the appropriate limbs of the restrained but conscious animal.
-
Record a stable baseline ECG for at least 5 minutes.
-
Administer this compound as per the study protocol.
-
Record ECGs at specified time points post-administration.
-
-
Key Parameters to Analyze:
-
Heart Rate
-
PR Interval
-
QRS Duration
-
QT Interval (corrected for heart rate, e.g., using Bazett's formula for rodents)
-
ST Segment changes
-
T-wave morphology
-
Adrenal Insufficiency
Issue: Animals exhibit symptoms such as lethargy, weight loss, or hypotension, suggestive of adrenal insufficiency.
Monitoring and Management Protocol:
| Parameter | Monitoring Frequency | Recommended Action |
| Clinical Signs | Daily | Monitor for weakness, anorexia, and weight loss. |
| Serum Cortisol and ACTH | Baseline and if adrenal insufficiency is suspected. | Low cortisol with high ACTH is indicative of primary adrenal insufficiency. |
| ACTH Stimulation Test | To confirm suspected adrenal insufficiency. | A blunted cortisol response to ACTH confirms the diagnosis. |
Experimental Protocol: ACTH Stimulation Test in Rodent Models
The ACTH stimulation test assesses the functional capacity of the adrenal glands to produce cortisol.
-
Procedure:
-
Interpretation:
-
A significant increase in cortisol levels post-stimulation indicates normal adrenal function.
-
A minimal or absent cortisol response suggests adrenal insufficiency.[3]
-
Pneumonitis
Issue: Animals display signs of respiratory distress, such as labored breathing or coughing.
Monitoring and Management Protocol:
| Parameter | Monitoring Frequency | Recommended Action |
| Respiratory Rate and Effort | Daily | Increased respiratory rate or effort warrants further investigation. |
| Chest Imaging (X-ray or micro-CT) | Baseline and upon observation of respiratory signs. | Look for signs of interstitial inflammation or infiltrates. |
| Histopathology | At study termination or if severe respiratory distress occurs. | Examine lung tissue for evidence of inflammation and cellular infiltration. |
Experimental Protocol: Monitoring Drug-Induced Pneumonitis in Animal Models
-
In Vivo Imaging:
-
Utilize micro-computed tomography (CT) to non-invasively monitor lung pathology over time. This allows for the detection of ground-glass opacities and other signs of interstitial lung disease.[10]
-
-
Bronchoalveolar Lavage (BAL):
-
At specified time points or at study termination, perform a BAL to collect cells and fluid from the lungs.
-
Analyze the BAL fluid for inflammatory cell counts (neutrophils, lymphocytes, eosinophils) and cytokine levels.
-
-
Histopathology:
-
At necropsy, collect lung tissue and perform histological analysis (e.g., H&E staining) to assess the degree of inflammation, fibrosis, and cellular infiltration.
-
Hematological Toxicity (Neutropenia)
Issue: A decrease in white blood cell counts, particularly neutrophils, is detected.
Monitoring and Management Protocol:
| Parameter | Monitoring Frequency | Recommended Action |
| Complete Blood Count (CBC) with Differential | Baseline, then weekly. | Pay close attention to the absolute neutrophil count (ANC). |
| Clinical Signs of Infection | Daily | Monitor for fever, lethargy, or localized signs of infection. |
Troubleshooting:
-
Mild to Moderate Neutropenia (ANC 1.0-1.5 x 10^9/L): Continue this compound with close monitoring.
-
Severe Neutropenia (ANC < 0.5 x 10^9/L): Consider dose reduction or temporary discontinuation of this compound.[11] If signs of infection are present (febrile neutropenia), immediate supportive care and broad-spectrum antibiotics are warranted.[12] Prophylactic use of granulocyte colony-stimulating factor (G-CSF) may be considered in high-risk situations.[13]
Hepatic Toxicity
Issue: Elevated liver enzymes are observed in serum analysis.
Monitoring and Management Protocol:
| Parameter | Monitoring Frequency | Recommended Action |
| Alanine Aminotransferase (ALT) | Baseline, then bi-weekly. | Significant elevations may indicate hepatocellular injury. |
| Aspartate Aminotransferase (AST) | Baseline, then bi-weekly. | Elevations can also indicate liver damage. |
| Alkaline Phosphatase (ALP) | Baseline, then bi-weekly. | Elevations may suggest cholestatic injury. |
| Bilirubin | Baseline, then bi-weekly. | Increased levels can indicate impaired liver function. |
Troubleshooting:
-
Mild Elevations (<3x Upper Limit of Normal): Continue this compound with increased monitoring frequency (weekly).
-
Moderate to Severe Elevations (>3x Upper Limit of Normal): Consider dose reduction or temporary discontinuation. Investigate for other potential causes of liver injury. Histopathological examination of liver tissue at the end of the study is recommended to assess for any morphological changes.[14][15]
Data Summary
Table 1: Common this compound-Related Toxicities and their Grades
| Toxicity | Grade 1-2 | Grade 3-4 |
| Fatigue | 64% - 78% | 5% - 12% |
| Nausea | 33% - 47% | <5% |
| Constipation | 38% | <5% |
| Hypertension | 44% | 13% - 20% |
| Hypokalemia | Common | 5% - 8% |
| Diarrhea | 38% | <5% |
| Neutropenia | 39% (with docetaxel) | 50% (with docetaxel) |
| Pneumonitis | Less Common | 5% |
Data compiled from various clinical trials. Percentages represent the range of reported incidences.[1][4][5][16]
Visualizations
Caption: this compound's mechanism of action in the androgen biosynthesis pathway.
Caption: General workflow for monitoring this compound-related toxicity in vivo.
Caption: A logical approach to troubleshooting this compound-related adverse events.
References
- 1. Pharmacokinetics and Urinary Excretion Mechanism of this compound (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Digital biomarkers” in preclinical heart failure models — a further step towards improved translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II trial of this compound (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. idexx.es [idexx.es]
- 10. Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutropenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diagnosis and management of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Orteronel Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orteronel. The information is designed to help interpret unexpected experimental results and provide guidance on appropriate follow-up actions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, non-steroidal, and selective inhibitor of the enzyme CYP17A1.[1][2] It specifically targets the 17,20-lyase activity of CYP17A1, which is a critical step in the biosynthesis of androgens, including testosterone and dehydroepiandrosterone (DHEA).[1][3][4] Its selectivity for 17,20-lyase over 17α-hydroxylase is a key feature, distinguishing it from other CYP17A1 inhibitors like abiraterone acetate.[1] This selectivity is intended to reduce the impact on cortisol synthesis.[1][5]
Q2: What is the expected effect of this compound treatment on androgen levels?
A2: Treatment with this compound is expected to lead to a significant reduction in the circulating levels of androgens. Preclinical and clinical studies have demonstrated that this compound effectively suppresses serum testosterone and DHEA levels.[1][6] In clinical trials, this suppression of androgen synthesis has been shown to lead to reduced prostate-specific antigen (PSA) levels, a key biomarker in prostate cancer.[1][6]
Q3: We observed a significant decrease in radiographic progression-free survival (rPFS) and PSA levels in our preclinical/clinical model, but this did not translate to an overall survival (OS) benefit. Is this a known phenomenon with this compound?
A3: Yes, this is a well-documented and critical unexpected finding from several Phase III clinical trials of this compound.[7][8][9][10] Multiple studies reported a significant improvement in rPFS and a higher rate of PSA response in patients treated with this compound plus prednisone compared to placebo plus prednisone.[1][3][11] However, these positive results on surrogate endpoints did not lead to a statistically significant improvement in the primary endpoint of overall survival.[1][3][7][11] This discrepancy was a primary reason for the discontinuation of this compound's development for prostate cancer.[7][12]
Q4: What are the potential reasons for the discordance between rPFS/PSA response and overall survival with this compound treatment?
A4: The exact reasons are not fully elucidated, but several hypotheses have been proposed:
-
Post-protocol therapies: A significant proportion of patients in the control arms of the clinical trials went on to receive other life-prolonging therapies after their disease progressed, which may have confounded the overall survival data.[8][13]
-
Mechanisms of resistance: The development of resistance to this compound could limit its long-term efficacy. Potential resistance mechanisms include the upregulation of the androgen receptor (AR), AR mutations, or the activation of alternative signaling pathways that can bypass the need for androgens, such as the glucocorticoid receptor (GR) pathway.[14][15][16][17]
-
Tumor heterogeneity: The molecular landscape of advanced prostate cancer is highly heterogeneous. It's possible that a subset of patients may benefit from this compound, but this benefit is masked in a broader patient population.
Q5: We are observing signs of adrenal insufficiency in our animal models, even though this compound is described as a selective 17,20-lyase inhibitor. Why might this be happening?
A5: While this compound is more selective for 17,20-lyase than 17α-hydroxylase, the inhibition of 17α-hydroxylase is not completely absent.[1] Prolonged or high-dose treatment with this compound, especially without corticosteroid co-administration, can still disrupt the glucocorticoid biosynthesis pathway sufficiently to cause adrenal insufficiency.[1] Clinical trials have reported cases of adrenal insufficiency in patients treated with this compound without prednisone.[1]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
| Unexpected Result | Potential Causes | Recommended Actions |
| No significant decrease in testosterone or DHEA levels after this compound treatment in vitro. | 1. Incorrect drug concentration: The concentration of this compound may be too low to effectively inhibit CYP17A1 in your specific cell line. 2. Low CYP17A1 expression: The cell line used may not express sufficient levels of CYP17A1. 3. Drug degradation: this compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay used to measure hormone levels may not be sensitive enough to detect the changes. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Confirm CYP17A1 expression in your cell line using RT-qPCR or Western blot. 3. Ensure proper storage of this compound (as per manufacturer's instructions) and prepare fresh solutions for each experiment. 4. Use a highly sensitive assay, such as LC-MS/MS, for hormone quantification. |
| Initial decrease in tumor growth followed by rapid regrowth (resistance). | 1. Upregulation of the androgen receptor (AR) pathway: Cells may adapt by overexpressing AR or developing activating mutations. 2. Activation of bypass signaling pathways: The glucocorticoid receptor (GR) can be activated and drive the expression of a subset of AR target genes, promoting survival.[14] 3. Increased intratumoral androgen synthesis: Tumor cells may upregulate other enzymes in the steroidogenesis pathway to compensate for CYP17A1 inhibition.[10][15] | 1. Analyze AR expression and sequence in resistant cells. 2. Investigate GR expression and activation. Consider co-treatment with a GR antagonist. 3. Perform steroid profiling of the tumor microenvironment to identify alternative androgen sources. |
| Unexpected cytotoxicity in a cell line not expected to be androgen-dependent. | 1. Off-target effects: this compound may have off-target effects at high concentrations. 2. Inhibition of other CYP enzymes: Although selective, this compound might inhibit other CYP450 enzymes essential for cell viability at high concentrations.[1] | 1. Perform a comprehensive dose-response curve to determine the IC50 and ensure you are working within a specific concentration range. 2. Test the effect of this compound on a panel of CYP enzymes to assess its selectivity profile in your experimental system. |
| Discrepancy between in vitro and in vivo results. | 1. Pharmacokinetic issues: this compound may have poor bioavailability or rapid metabolism in your animal model. 2. Tumor microenvironment: The in vivo tumor microenvironment is more complex and may provide factors that promote resistance. | 1. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue. 2. Analyze the tumor microenvironment for the presence of growth factors or cytokines that could bypass the effects of androgen deprivation. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Androgen Production
Objective: To determine the in vitro efficacy of this compound in inhibiting the production of testosterone and DHEA in a human adrenal carcinoma cell line (NCI-H295R), which expresses the key enzymes for steroidogenesis.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% ITS+ Premix, and 1% penicillin/streptomycin
-
This compound (TAK-700)
-
DMSO (vehicle control)
-
Forskolin (to stimulate steroidogenesis)
-
ELISA kits for testosterone and DHEA or access to LC-MS/MS instrumentation
-
96-well cell culture plates
-
Cell lysis buffer
-
BCA Protein Assay Kit
Methodology:
-
Cell Seeding: Seed NCI-H295R cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM/F-12 for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Add 10 µM Forskolin to all wells to stimulate steroidogenesis.
-
Add the different concentrations of this compound or vehicle to the respective wells.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.
-
Hormone Quantification:
-
ELISA: Follow the manufacturer's instructions for the testosterone and DHEA ELISA kits to measure the hormone concentrations in the collected supernatants.
-
LC-MS/MS: If available, use a validated LC-MS/MS method for more sensitive and specific quantification of testosterone and DHEA.
-
-
Cell Viability/Protein Normalization:
-
After collecting the supernatant, lyse the cells in each well using a suitable lysis buffer.
-
Determine the total protein concentration in each well using a BCA Protein Assay Kit.
-
Normalize the hormone concentrations to the total protein content in each well to account for any differences in cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of testosterone and DHEA production for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Cell Viability upon this compound Treatment
Objective: To evaluate the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3)
-
Appropriate cell culture medium and supplements
-
This compound (TAK-700)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the prostate cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well for LNCaP) and allow them to attach overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Androgen synthesis pathway and this compound's mechanism of action.
Caption: In vitro experimental workflow for assessing this compound's effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. 4.5. DHEA and Testosterone Measurements [bio-protocol.org]
- 3. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) [pubmed.ncbi.nlm.nih.gov]
- 10. This compound fails to improve overall survival in metastatic prostate cancer: Study [medicaldialogues.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Phase II study of single-agent this compound (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen. [scholars.duke.edu]
- 17. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel Technical Support Center: Minimizing Degradation During Experimental Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Orteronel during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C, which has been shown to be stable for up to three years. When in solvent, stock solutions should be stored at -80°C for up to three months or at -20°C for a maximum of two weeks.
Q2: How should I prepare this compound stock solutions?
A2: this compound is a hydrophobic compound with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. For a 10 mM stock solution, dissolve 3.07 mg of this compound in 1 mL of high-purity DMSO. Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the chemical structure of this compound, which includes a naphthalenecarboxamide and a pyrroloimidazole moiety, the primary factors that could contribute to its degradation are exposure to extreme pH (both acidic and basic conditions), strong oxidizing agents, and prolonged exposure to high temperatures and certain light conditions.[1] While specific forced degradation studies on this compound are not publicly available, the imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and photodegradation in solution.[2]
Q4: Can this compound degrade in my cell culture medium?
A4: While this compound is generally stable under standard cell culture conditions (pH 7.2-7.4, 37°C) for the duration of typical experiments, prolonged incubation could lead to some degradation. It is recommended to prepare fresh dilutions of this compound in culture medium from a frozen stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in bioassays. | This compound degradation in stock solutions or working solutions. | - Ensure proper storage of stock solutions (-80°C for long-term, -20°C for short-term).- Prepare fresh working solutions from stock for each experiment.- Minimize the time working solutions are kept at room temperature or in incubators.- Verify the purity of the this compound stock using a validated analytical method like RP-HPLC.[3] |
| Precipitation of this compound in aqueous buffers or media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with the experimental system.- Consider the use of solubility enhancers such as cyclodextrins or formulation with biocompatible polymers for in vivo studies if precipitation is a persistent issue. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Degradation of this compound due to improper handling or storage. | - Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.- Avoid exposure to strong acids, bases, or oxidizing agents.- Maintain controlled temperature conditions during sample preparation and analysis. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 3 months |
| -20°C | Up to 2 weeks |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 12.15 | 39.51 |
| DMF | 10.0 | 32.54 |
| Ethanol | 0.2 | 0.65 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use 3.07 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Quantification of this compound using RP-HPLC
This protocol is adapted from a validated method for the estimation of this compound in plasma.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Gradient elution with a mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV detector at 242 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard curve by serially diluting the this compound stock solution in the mobile phase to achieve a concentration range of 100-3000 ng/mL.
-
Prepare samples for analysis by diluting them in the mobile phase to fall within the standard curve range.
-
Inject the standards and samples onto the HPLC system.
-
The retention time for this compound is approximately 4.8 minutes under these conditions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Key practices to minimize this compound degradation.
References
- 1. Buy 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- (EVT-13930944) | 50341-66-7 [evitachem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for the quantitation of this compound (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel Drug-Drug Interaction Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on Orteronel (TAK-700) drug-drug interaction (DDI) study protocols. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its potential for cytochrome P450 (CYP) inhibition?
A1: this compound's primary route of clearance is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[1] In vitro studies using human liver microsomes have shown that this compound is a weak inhibitor of several CYP enzymes. Specifically, it weakly inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19.[1] It does not exhibit significant inhibition of CYP2B6, CYP2D6, or CYP3A4/5 (IC50 > 100 µM).[1] Furthermore, this compound does not show time-dependent inhibition of any of the major CYP enzymes tested.[1]
Q2: Have clinical drug-drug interaction studies been conducted with this compound?
A2: A physiologically based pharmacokinetic (PBPK) model was developed to simulate the DDI potential of this compound with sensitive substrates of the weakly inhibited CYP enzymes.[1] The simulations predicted that the geometric mean area under the curve (AUC) ratios for these substrates in the presence of this compound would be less than 1.25.[1] Based on these modeling results, and in accordance with the 2012 US FDA Draft Guidance on DDIs, this compound was classified as a "non-inhibitor," and dedicated clinical DDI studies were not deemed necessary.[1] Clinical studies involving co-administration with docetaxel and prednisone have shown no evidence of significant drug-drug interactions.[2][3][4]
Q3: How does this compound's mechanism of action relate to potential drug interactions?
A3: this compound is a selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme, which is a key step in androgen biosynthesis.[3][5] This targeted action on a specific CYP enzyme within the steroidogenesis pathway means it is less likely to cause broad, metabolism-based drug interactions with drugs cleared by other major CYP enzymes. Its high specificity for CYP17A1, coupled with its primary renal clearance, contributes to its low DDI potential.[1][3]
Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | 17.8 | Weak |
| CYP2C8 | 27.7 | Weak |
| CYP2C9 | 30.8 | Weak |
| CYP2C19 | 38.8 | Weak |
| CYP2B6 | > 100 | None |
| CYP2D6 | > 100 | None |
| CYP3A4/5 | > 100 | None |
| Data sourced from human liver microsomal studies.[1] |
Table 2: Predicted Effect of this compound on the Pharmacokinetics of CYP Substrates (Based on PBPK Modeling)
| CYP Substrate | CYP Isoform | Predicted Geometric Mean AUC Ratio (AUC with this compound / AUC without this compound) | Predicted Clinical Significance |
| Theophylline | CYP1A2 | < 1.25 | Not significant |
| Repaglinide | CYP2C8 | < 1.25 | Not significant |
| (S)-Warfarin | CYP2C9 | < 1.25 | Not significant |
| Omeprazole | CYP2C19 | < 1.25 | Not significant |
| These predictions are based on a validated PBPK model.[1] |
Experimental Protocols
In Vitro CYP Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory potential of this compound on various CYP isoforms using human liver microsomes.
1. Materials:
-
This compound (test compound)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations to be tested.
-
In a microplate, pre-incubate the HLM, phosphate buffer, and each concentration of this compound (or positive control inhibitor, or vehicle control) at 37°C for a short period.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the inhibition data to a suitable model (e.g., a four-parameter logistic function).
Physiologically Based Pharmacokinetic (PBPK) Modeling (Conceptual Workflow)
This workflow describes the key steps in developing and validating a PBPK model to predict this compound's DDI potential.
1. Model Building:
-
Drug-specific parameters: Input this compound's physicochemical properties (e.g., molecular weight, pKa, logP), in vitro metabolism data (IC50 values for CYP inhibition), and preclinical pharmacokinetic data.
-
System-specific parameters: Utilize a pre-existing human physiological model within the PBPK software (e.g., Simcyp), which includes parameters for organ volumes, blood flow rates, and enzyme abundances.
-
Model refinement: Optimize the model by fitting it to clinical pharmacokinetic data from single-dose studies of this compound in healthy volunteers.
2. Model Validation:
-
Validate the model by comparing its predictions against clinical data that was not used in the model building process (e.g., data from a food-effect study).
-
Assess the goodness-of-fit by comparing the simulated plasma concentration-time profiles with the observed data.
3. DDI Simulation:
-
Incorporate models for sensitive CYP substrates (e.g., theophylline, repaglinide) into the validated this compound PBPK model.
-
Simulate the pharmacokinetics of the CYP substrates when administered alone and when co-administered with this compound.
-
Calculate the geometric mean AUC ratios to predict the magnitude of the potential drug-drug interaction.
Troubleshooting Guides
In Vitro CYP Inhibition Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results | - Pipetting errors- Inconsistent incubation times- Microsome instability | - Use calibrated pipettes and consistent technique- Ensure precise timing of reaction initiation and termination- Thaw microsomes on ice and use them promptly |
| No inhibition observed with positive control | - Inactive positive control- Incorrect buffer pH- Degraded NADPH | - Use a fresh, validated batch of the positive control- Verify the pH of the buffer is 7.4- Prepare the NADPH regenerating system fresh |
| IC50 value is outside the tested concentration range | - this compound is a very weak or very potent inhibitor for the specific CYP | - Adjust the concentration range of this compound tested |
PBPK Modeling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor prediction of clinical PK data | - Inaccurate input parameters (e.g., permeability, clearance)- Incorrect model assumptions | - Refine input parameters based on additional in vitro or preclinical data- Re-evaluate model assumptions (e.g., transporter involvement) |
| Over- or under-prediction of DDI | - In vitro IC50 values not representative of in vivo inhibition- Complex interplay of multiple clearance pathways | - Incorporate a scaling factor for in vitro to in vivo extrapolation (IVIVE)- Include additional clearance pathways in the model if data is available |
Mandatory Visualizations
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1 (17,20-lyase).
Caption: Workflow for assessing the drug-drug interaction potential of this compound.
References
- 1. Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Approaches: A Systematic Review of Published Models, Applications, and Model Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Orteronel and Enzalutamide: A Comparative Analysis for Prostate Cancer Therapy
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and safety of two distinct androgen receptor signaling inhibitors.
This guide provides a comprehensive comparison of orteronel and enzalutamide, two oral medications developed for the treatment of prostate cancer. While both drugs target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth, they do so through fundamentally different mechanisms. Enzalutamide has become a standard of care in various stages of advanced prostate cancer, whereas the clinical development of this compound was discontinued due to its failure to improve overall survival in key phase 3 trials. This analysis will delve into their mechanisms of action, present comparative clinical trial data, and outline their respective safety profiles to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound and enzalutamide employ distinct strategies to disrupt androgen receptor signaling. This compound acts as an androgen synthesis inhibitor, while enzalutamide is a potent androgen receptor antagonist.
This compound: Inhibiting Androgen Production
This compound is a nonsteroidal inhibitor of CYP17A1, an essential enzyme in the androgen biosynthesis pathway.[1][2] Specifically, it shows a higher selectivity for the 17,20-lyase activity of CYP17A1.[3][4] This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][2] By inhibiting CYP17A1, this compound aims to decrease the production of androgens in the testes, adrenal glands, and within the prostate tumor itself, thereby reducing the ligands available to activate the androgen receptor.[3][5]
Enzalutamide: Directly Targeting the Androgen Receptor
Enzalutamide is a second-generation, nonsteroidal antiandrogen that directly antagonizes the androgen receptor with a higher binding affinity than older antiandrogens like bicalutamide.[6] Its multi-faceted mechanism of action involves:[7][8][9]
-
Competitive inhibition of androgen binding: It blocks testosterone and dihydrotestosterone (DHT) from binding to the AR.
-
Prevention of nuclear translocation: It prevents the AR from moving into the cell nucleus.
-
Inhibition of DNA binding: It impairs the ability of the AR to bind to DNA and regulate gene expression.
This comprehensive blockade of the AR signaling pathway effectively shuts down the downstream effects that promote prostate cancer cell growth and survival.[10][11]
Clinical Efficacy: A Clear Divergence in Outcomes
The clinical development paths of this compound and enzalutamide diverged significantly based on the results of their respective phase 3 clinical trials. Enzalutamide demonstrated a consistent and robust survival benefit, leading to its regulatory approval and widespread clinical use. In contrast, this compound, despite showing some activity, failed to improve overall survival in patients with metastatic castration-resistant prostate cancer (mCRPC), leading to the termination of its development for this indication.[12]
This compound Clinical Trial Data
The key phase 3 trials for this compound were ELM-PC 4 (in chemotherapy-naïve mCRPC) and ELM-PC 5 (in post-chemotherapy mCRPC).
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) |
| ELM-PC 4 | Chemotherapy-naïve mCRPC | This compound + Prednisone vs. Placebo + Prednisone | Not significantly improved | 13.8 months vs. 8.7 months | Not reported in detail |
| ELM-PC 5 | mCRPC post-docetaxel | This compound + Prednisone vs. Placebo + Prednisone | 17.0 months vs. 15.2 months (HR 0.886; p=0.190)[13][14] | 8.3 months vs. 5.7 months (HR 0.760; p<0.001)[13][14] | 25% vs. 10% (p<0.001)[13][14] |
| SWOG-1216 | Metastatic hormone-sensitive prostate cancer (mHSPC) | This compound + ADT vs. Bicalutamide + ADT | 81.1 months vs. 70.2 months (HR 0.86; p=0.040)[15] | 47.6 months vs. 23.0 months (HR 0.58; p<0.0001)[15] | 58% (PSA ≤0.2 ng/mL) vs. 44% (p<0.0001)[15][16] |
HR: Hazard Ratio; ADT: Androgen Deprivation Therapy
Enzalutamide Clinical Trial Data
The pivotal phase 3 trials for enzalutamide in mCRPC were AFFIRM (in post-chemotherapy patients) and PREVAIL (in chemotherapy-naïve patients).
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) |
| AFFIRM | mCRPC post-docetaxel | Enzalutamide vs. Placebo | 18.4 months vs. 13.6 months (HR 0.63; p<0.001)[7][17] | 8.3 months vs. 2.9 months (HR not reported; p<0.001)[17] | 54% vs. 2% (p<0.001)[17] |
| PREVAIL | Chemotherapy-naïve mCRPC | Enzalutamide vs. Placebo | 35.3 months vs. 31.3 months (HR 0.77; p=0.0002)[8][18] | 20.0 months vs. 5.4 months (HR 0.32; p<0.0001)[8][18] | 78% vs. 3% (p<0.001) |
HR: Hazard Ratio
Safety and Tolerability Profile
Both this compound and enzalutamide have manageable safety profiles, though with some differences in the types and frequencies of adverse events.
This compound Safety Profile
The most commonly reported adverse events in clinical trials with this compound included fatigue, nausea, constipation, hypertension, and diarrhea.[3][19] In the ELM-PC 5 trial, grade 3 or higher adverse events that were more frequent with this compound plus prednisone compared to placebo plus prednisone included increased lipase and amylase.[20] In the SWOG-1216 trial, grade 3 or 4 adverse events were more common with this compound, with hypertension and fatigue being the most notable.[16][21]
| Adverse Event (Any Grade) | This compound + Prednisone (ELM-PC 5)[22] | Placebo + Prednisone (ELM-PC 5)[22] | This compound + ADT (SWOG-1216)[2] | Bicalutamide + ADT (SWOG-1216)[2] |
| Nausea | 42% | 26% | - | - |
| Vomiting | 36% | 17% | - | - |
| Fatigue | 29% | 23% | 64.1% | 46.3% |
| Diarrhea | 16% | 9% | 38% | - |
| Hypertension | - | - | 42.6% | 13.8% |
| Hot Flashes | - | - | 66.3% | 69% |
Enzalutamide Safety Profile
The safety profile of enzalutamide is well-characterized from its extensive use in clinical trials and real-world settings. Common adverse events include fatigue, back pain, constipation, arthralgia, and hot flashes.[10][23] A key adverse event of special interest with enzalutamide is seizure, which occurred in approximately 0.6% of patients in randomized clinical trials.[10][17] Other notable adverse events include falls and fractures.[10][24]
| Adverse Event (Any Grade) | Enzalutamide (AFFIRM)[23] | Placebo (AFFIRM)[23] | Enzalutamide (PREVAIL)[23] | Placebo (PREVAIL)[23] |
| Fatigue | 34% | 29% | 36% | 26% |
| Diarrhea | 21% | 18% | - | - |
| Hot Flashes | 20% | 10% | - | - |
| Musculoskeletal Pain | 14% | 14% | - | - |
| Headache | 12% | 6% | - | - |
| Back Pain | - | - | 27% | 22% |
| Constipation | - | - | 22% | 17% |
Experimental Protocols
Detailed experimental protocols for the pivotal phase 3 trials are summarized below based on publicly available information from clinical trial registries and publications.
This compound Phase 3 Trials
ELM-PC 5 (NCT01193257) [13][14][22]
-
Objective: To evaluate the efficacy and safety of this compound plus prednisone compared with placebo plus prednisone in men with mCRPC that has progressed during or after docetaxel-based chemotherapy.
-
Design: A phase 3, randomized, double-blind, multicenter trial.
-
Patient Population: Men with mCRPC who had progressed during or after docetaxel-based chemotherapy.
-
Intervention: Patients were randomized 2:1 to receive either this compound (400 mg twice daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Radiographic progression-free survival, PSA response rate (≥50% decline), and pain response.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 16. End of the Line for a Failed Prostate Cancer Drug | MedPage Today [medpagetoday.com]
- 17. Enzalutamide (formerly MDV3100) prolongs survival in docetaxel-pretreated castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of single-agent this compound (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results from a phase 3, randomized, double-blind, multicenter, placebo-controlled trial of this compound (TAK-700) plus prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) that has progressed during or following docetaxel-based therapy (ELM-PC 5 trial). - ASCO [asco.org]
- 21. onclive.com [onclive.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Toxicity, Adverse Events, and Quality of Life Associated with the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
Validating Orteronel's selectivity for 17,20-lyase vs 17α-hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orteronel's selectivity for the 17,20-lyase versus 17α-hydroxylase activities of CYP17A1, a critical enzyme in androgen biosynthesis. This compound's performance is benchmarked against other key CYP17A1 inhibitors, supported by experimental data to inform research and development decisions in the context of prostate cancer therapeutics.
Executive Summary
This compound (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, an enzyme pivotal in the production of androgens that fuel the growth of prostate cancer.[1] Unlike less selective inhibitors, this compound demonstrates a notable preference for inhibiting the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[2] This selectivity is clinically significant as it has the potential to reduce the incidence of mineralocorticoid excess and the need for concomitant steroid administration, a common requirement for less selective agents like abiraterone acetate. This guide presents a comparative analysis of this compound with other CYP17A1 inhibitors, focusing on their differential inhibitory activities.
Comparative Analysis of CYP17A1 Inhibitors
The in vitro potency of this compound and its comparators against the two key enzymatic activities of CYP17A1 are summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are a direct measure of inhibitory potency.
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| This compound | 17 - 38[3][4] | ~205 | ~5.4 - 12 |
| Abiraterone | 15[5] | 2.5[5] | 0.17 |
| Seviteronel | 69[6] | ~690 | ~10[7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathway of Androgen Biosynthesis
The following diagram illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the specific reactions inhibited by selective and non-selective inhibitors.
Caption: Steroidogenesis pathway highlighting CYP17A1's dual enzymatic activity.
Experimental Protocols
The determination of IC50 values for CYP17A1 inhibition is crucial for assessing the potency and selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro enzyme inhibition assay.
Objective: To determine the IC50 values of test compounds (this compound, Abiraterone, Seviteronel) for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrates: Progesterone (for 17α-hydroxylase activity) and 17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Test compounds (this compound, Abiraterone, Seviteronel) dissolved in DMSO
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Enzyme Preparation: Recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 are reconstituted in a liposome system to mimic the cellular membrane environment. The ratio of these components is optimized for maximal enzyme activity.
-
Inhibitor Preparation: A series of dilutions of the test compounds are prepared in DMSO.
-
Reaction Mixture Preparation: For each reaction, the enzyme preparation is mixed with the reaction buffer and the appropriate substrate (progesterone for hydroxylase activity or 17α-hydroxypregnenolone for lyase activity).
-
Inhibition Assay:
-
The test compound dilutions are added to the reaction mixtures and pre-incubated for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the NADPH regenerating system.
-
The reactions are incubated for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
The reactions are terminated by the addition of a quenching solution.
-
-
Product Analysis:
-
The reaction mixtures are centrifuged to pellet the protein.
-
The supernatant is collected and analyzed by HPLC to separate and quantify the substrate and the product.
-
-
Data Analysis:
-
The amount of product formed in the presence of the inhibitor is compared to the amount formed in the control (no inhibitor).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical validation of a CYP17A1 inhibitor's selectivity.
Caption: A generalized workflow for the preclinical assessment of CYP17A1 inhibitors.
Logical Relationship: Selective vs. Non-Selective Inhibition
The key distinction between this compound and some other CYP17A1 inhibitors lies in their selectivity. The following diagram illustrates this logical relationship.
Caption: Contrasting the inhibitory profiles of selective and non-selective CYP17A1 inhibitors.
Conclusion
The available data robustly support the classification of this compound as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This selectivity profile distinguishes it from non-selective inhibitors like abiraterone and suggests a potential for a more favorable safety profile by minimizing the disruption of glucocorticoid synthesis. For researchers and drug development professionals, this targeted approach offers a promising avenue for the development of next-generation androgen synthesis inhibitors for the treatment of castration-resistant prostate cancer. Further head-to-head clinical studies are warranted to fully elucidate the clinical implications of this selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Chemical Space of CYP17A1 Inhibitors Using Cheminformatics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Orteronel vs. Bicalutamide in Hormone-Sensitive Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of orteronel and bicalutamide, two distinct therapeutic agents for hormone-sensitive prostate cancer. The information presented is based on available preclinical and clinical experimental data, offering a resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound (TAK-700) is a non-steroidal androgen biosynthesis inhibitor.[1][2] It selectively and potently inhibits 17,20-lyase, a crucial enzyme in the androgen synthesis pathway, thereby reducing the production of androgens in the testes, adrenal glands, and prostate tumor tissue itself.[1][2] In contrast, bicalutamide is a non-steroidal anti-androgen that acts as a direct antagonist of the androgen receptor (AR).[3][4] It competitively binds to the AR, preventing androgens from binding and activating the receptor, which in turn inhibits the growth of prostate cancer cells.[3][4]
Preclinical Performance
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Growth
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Cell Line | Drug | IC50 (µM) | Citation(s) |
| LNCaP | Bicalutamide | ~1.0 - 27.3 | [5] |
| VCaP | Bicalutamide | ~10.0 | [6] |
| CWR22Rv1 | Bicalutamide | ~16.88 | [5] |
| LNCaP | This compound | Not explicitly found in searches | |
| VCaP | This compound | Not explicitly found in searches | |
| CWR22Rv1 | This compound | Not explicitly found in searches |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in animal models are critical for evaluating the in vivo efficacy of anti-cancer agents. In studies involving the Dunning R3327H rat prostate tumor model, a daily oral dose of 25 mg/kg of bicalutamide resulted in a significant reduction in tumor growth, comparable to the effects of surgical or medical castration.[3] Preclinical investigations of this compound have demonstrated that its administration leads to the suppression of androgen levels and a reduction in the size of androgen-dependent organs, including the prostate gland.[1][2]
It is important to note that the efficacy of bicalutamide can be influenced by the specific androgen receptor mutations present in the tumor. For instance, in a xenograft model derived from a bicalutamide-treated patient with a W741C AR mutation, bicalutamide was observed to paradoxically promote tumor growth.[7]
Clinical Performance in Hormone-Sensitive Prostate Cancer
The most direct comparison of this compound and bicalutamide in a clinical setting comes from the Phase III SWOG-1216 trial. This study enrolled patients with metastatic hormone-sensitive prostate cancer who were randomized to receive either androgen deprivation therapy (ADT) plus this compound or ADT plus bicalutamide.[8][9]
| Endpoint | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value | Citation(s) |
| Median Overall Survival (OS) | 81.1 months | 70.2 months | 0.86 (0.72-1.02) | 0.04 | [9] |
| Median Progression-Free Survival (PFS) | 47.6 months | 23.0 months | 0.58 (0.51-0.67) | < 0.0001 | [9] |
| PSA Response at 7 Months | This compound + ADT | Bicalutamide + ADT | p-value | Citation(s) |
| Complete Response (PSA ≤ 0.2 ng/mL) | 58% | 44% | < 0.0001 | [9] |
| Partial Response (PSA > 0.2 to ≤ 4 ng/mL) | 22% | 31% | [9] | |
| No Response (PSA > 4 ng/mL) | 19% | 25% | [9] |
While this compound in combination with ADT demonstrated a significant improvement in progression-free survival and PSA response compared to bicalutamide with ADT, it did not meet the primary endpoint of a statistically significant improvement in overall survival.[8][9]
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative Protocol)
-
Cell Culture: Hormone-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media supplemented with fetal bovine serum.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of this compound or bicalutamide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of the cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Tumor Growth Study (Representative Protocol)
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used.
-
Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) in a matrix like Matrigel is subcutaneously injected into the flank of each mouse.[10][11]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups: vehicle control, this compound, or bicalutamide. The drugs are administered orally at specified doses and schedules.[12]
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth inhibition between the treatment groups and the control group.
SWOG-1216 Clinical Trial Protocol
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[8][9]
-
Participants: Patients with newly diagnosed metastatic hormone-sensitive prostate cancer.[8][9]
-
Interventions:
-
Secondary Endpoints: Progression-Free Survival (PFS) and Prostate-Specific Antigen (PSA) response at 7 months.[9]
Visualizations
Caption: this compound's mechanism of action.
Caption: Bicalutamide's mechanism of action.
Caption: Preclinical xenograft study workflow.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Androgen deprivation in LNCaP prostate tumour xenografts induces vascular changes and hypoxic stress, resulting in promotion of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Synergistic Avenues: Orteronel in Combination with Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Orteronel (TAK-700), a selective, non-steroidal inhibitor of CYP17A1, has been a subject of extensive research in the context of castration-resistant prostate cancer (CRPC). While its development for prostate cancer was ultimately discontinued due to not meeting the primary endpoint of overall survival in Phase III trials, its mechanism of action as a potent androgen synthesis inhibitor continues to hold therapeutic interest. The exploration of synergistic combinations with novel anticancer agents could unlock new therapeutic strategies, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy. This guide provides a comparative overview of documented and potential synergistic combinations involving this compound and other CYP17A1 inhibitors, supported by available experimental data.
This compound in Combination with Chemotherapy: Docetaxel
Clinical investigations have explored the combination of this compound with the standard-of-care chemotherapeutic agent, docetaxel, in patients with metastatic CRPC. The rationale for this combination lies in the distinct and potentially complementary mechanisms of action: this compound depletes androgen levels, a key driver of prostate cancer growth, while docetaxel targets microtubule dynamics, inducing cell cycle arrest and apoptosis.
Table 1: Clinical Efficacy of this compound in Combination with Docetaxel and Prednisone in Chemotherapy-Naïve mCRPC Patients
| Efficacy Endpoint | This compound + Docetaxel + Prednisone |
| Median Best PSA Response | -77% |
| ≥30% PSA Reduction (after 4 cycles) | 68% of patients |
| ≥50% PSA Reduction (after 4 cycles) | 59% of patients |
| ≥90% PSA Reduction (after 4 cycles) | 23% of patients |
| Objective Partial Response Rate (RECIST) | 70% of evaluable patients |
| Median Time to PSA Progression | 6.7 months |
| Median Time to Radiographic Progression | 12.9 months |
Data sourced from a Phase 1/2 clinical trial in men with metastatic castration-resistant prostate cancer.[1]
Potential Synergies with Novel Agents: Insights from Other CYP17A1 Inhibitors
Given the limited availability of preclinical synergy data for this compound, we can draw valuable insights from studies involving other CYP17A1 inhibitors, such as abiraterone and seviteronel (VT-464). These agents share a common mechanism of androgen synthesis inhibition and their synergistic combinations with novel agents provide a strong rationale for exploring similar strategies with this compound.
Combination with PARP Inhibitors
The combination of CYP17A1 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors is a promising strategy, particularly in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The underlying principle is that inhibiting androgen signaling can induce a "BRCAness" phenotype, rendering cancer cells more susceptible to PARP inhibition.
Table 2: Efficacy of Abiraterone in Combination with Olaparib (PARP Inhibitor) in mCRPC with HRR Gene Alterations
| Efficacy Endpoint | Abiraterone + Prednisone | Olaparib Monotherapy | Abiraterone + Prednisone + Olaparib |
| Median Progression-Free Survival | 8.4 months | 14.0 months | 39.0 months |
| Objective Response Rate | 22% | 14% | 33% |
| PSA Response Rate | 61% | 67% | 95% |
Data from a clinical study in patients with previously untreated metastatic castration-resistant prostate cancer with homologous recombination repair (HRR) gene alterations.[2]
Combination with PI3K Pathway Inhibitors
The PI3K/AKT signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to androgen deprivation therapy. Preclinical studies have suggested that combining androgen receptor pathway inhibitors with PI3K inhibitors can lead to enhanced anti-tumor effects.[3] While specific quantitative synergy data for this compound is lacking, this combination represents a rational and compelling area for future investigation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of synergistic effects. Below are generalized methodologies for key experiments cited in the context of evaluating drug combinations.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the novel anticancer agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dose-Response Analysis (Single Agents): Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually to determine the IC50 value (the concentration that inhibits 50% of cell growth). Cell viability is typically assessed using assays such as MTT, SRB, or CellTiter-Glo.
-
Combination Treatment: Cells are treated with the drugs in combination at a constant ratio (based on their IC50 values) or at various non-constant ratios.
-
Data Analysis: The dose-effect data from single and combination treatments are analyzed using software like CompuSyn. This software calculates the Combination Index (CI) based on the Chou-Talalay method.[4]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: The results can also be visualized using isobolograms, where data points falling below the line of additivity indicate synergy.[5]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and activation in relevant signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the individual drugs and their combination for a specified time. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., proteins in the androgen receptor, PI3K/AKT, or DNA damage repair pathways).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein levels or phosphorylation status.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound inhibits CYP17A1, blocking androgen synthesis.
Caption: Combined inhibition of androgen and novel target pathways.
Experimental Workflow
Caption: Workflow for assessing synergistic effects of drug combinations.
References
- 1. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Safety Operating Guide
Essential Personal Protective Equipment and Safety Protocols for Handling Orteronel
For Immediate Implementation by Laboratory Personnel
This document outlines the critical personal protective equipment (PPE) and procedural guidelines for the safe handling and disposal of Orteronel (TAK-700), a potent investigational drug for prostate cancer. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
Core Safety Principles for this compound
This compound is a selective 17,20 lyase inhibitor, and like many potent pharmaceutical compounds, it requires stringent handling procedures to prevent occupational exposure.[1] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the nature of the compound necessitates a cautious approach.[2] In the absence of a formal OEL, the principles of "Control Banding" or "Occupational Exposure Banding (OEB)" should be applied. This is a risk assessment strategy that categorizes chemicals based on their hazard potential to determine the necessary level of control, including PPE.[3][4][5][6][7]
Given this compound's classification as a potent active pharmaceutical ingredient (API), it is prudent to handle it under conditions suitable for a high OEB level, such as OEB 4 or 5, which correspond to highly potent compounds requiring stringent containment and PPE.[8][9]
Mandatory Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. A risk assessment of the specific laboratory procedures should be conducted to ensure the selected PPE provides adequate protection.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (NIOSH-approved N99 or equivalent) or a Powered Air-Purifying Respirator (PAPR).[2] | To prevent inhalation of airborne particles, which is a primary route of exposure for potent compounds. A full-face respirator also provides eye protection. PAPRs are recommended for higher-risk activities.[8] |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | To provide a robust barrier against skin contact. Double gloving is a standard practice when handling hazardous drugs to minimize the risk of exposure due to tears or permeation. |
| Eye and Face Protection | Safety goggles with side shields or a full-face respirator. | To protect the eyes from splashes and airborne particles. A full-face respirator offers the highest level of protection. |
| Body Protection | Disposable, low-permeability coveralls or a lab coat with long sleeves and tight cuffs. | To prevent contamination of personal clothing and skin. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect feet from spills and prevent the tracking of contaminants outside the laboratory. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Put on shoe covers.
-
Gown/Coveralls: Don the disposable gown or coveralls, ensuring it is securely fastened.
-
Respiratory Protection: Put on the full-face respirator or PAPR and perform a seal check.
-
Eye Protection: If not using a full-face respirator, put on safety goggles.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Coveralls and Inner Gloves: Remove the gown or coveralls and the inner pair of gloves together, rolling them away from the body and turning them inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Shoe Covers: Remove shoe covers.
-
Respiratory and Eye Protection: Exit the immediate work area before removing the respirator and eye protection.
-
Hand Hygiene: Perform thorough hand hygiene.
Operational and Disposal Plans
Handling:
-
All handling of this compound powder should be conducted in a designated area with controlled access.
-
Use of a containment system such as a glove box or a chemical fume hood with appropriate filtration is highly recommended to minimize airborne particles.[9]
-
Avoid creating dust.[2]
Disposal:
-
All disposable PPE and materials contaminated with this compound are considered hazardous waste.
-
Dispose of contaminated items in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of hazardous pharmaceutical waste.
Visual Guidance
Logical Workflow for this compound Handling Safety
Caption: Workflow for safe handling of this compound.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. CCOHS: Control Banding [ccohs.ca]
- 4. Control banding - Wikipedia [en.wikipedia.org]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. Control banding guideline - Canada.ca [canada.ca]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. ilcdover.com [ilcdover.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
